Muscopyridine

Catalog No.
S591575
CAS No.
501-08-6
M.F
C16H25N
M. Wt
231.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Muscopyridine

CAS Number

501-08-6

Product Name

Muscopyridine

IUPAC Name

(3R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

InChI

InChI=1S/C16H25N/c1-14-9-6-4-2-3-5-7-10-15-11-8-12-16(13-14)17-15/h8,11-12,14H,2-7,9-10,13H2,1H3/t14-/m1/s1

InChI Key

IMNKABOILQOFDL-CQSZACIVSA-N

SMILES

CC1CCCCCCCCC2=NC(=CC=C2)C1

Synonyms

muscopyridine

Canonical SMILES

CC1CCCCCCCCC2=NC(=CC=C2)C1

Isomeric SMILES

C[C@@H]1CCCCCCCCC2=NC(=CC=C2)C1

Chemical Synthesis and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

While total synthesis details are complex, one established route to analogs like 11-pyridinophane (normuscopyridine) involves a multi-step process [1]. The key reaction, Hantzsch pyridine synthesis, converts a diketone intermediate into the pyridine ring [1].

The following diagram illustrates this synthetic pathway:

G Ketoolefin Ketoolefin Hydroxyketone Hydroxyketone Ketoolefin->Hydroxyketone 1. Oxymercuration Hg(OAc)₂, NaSH Diketone Diketone Hydroxyketone->Diketone 2. Oxidation Northis compound Northis compound Diketone->Northis compound 3. Cyclization NH₂OH·HCl

Synthetic pathway for a this compound analog via oxymercuration and Hantzsch pyridine synthesis [1].

For quality control and analysis, High-Performance Thin-Layer Chromatography (HPTLC) is a key method [2]. The general workflow for analyzing musk extracts, which contain this compound, is as follows:

  • Sample Preparation: Successively extract musk raw material with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, ethanol). Dissolve the obtained residues for analysis [2].
  • Application and Development: Apply sample solutions to a pre-coated silica gel plate alongside standards. Develop the plate in an optimized solvent system within a twin-trough chamber [2].
  • Detection and Analysis: Observe the developed plate under UV light (254 nm and 366 nm). Derivatize with a reagent like vanillin-sulfuric acid, then scan at a visible wavelength (e.g., 540 nm). Document Rf values and fingerprint data using specialized software [2].

Pharmacological Profile and Potential

Recent network pharmacology studies suggest this compound is one of several bioactive compounds in Moschus (musk) contributing to antiviral effects against viral respiratory tract infections (VRTIs) [3] [4]. The proposed mechanism involves multi-target action:

G Muschus Muschus BioactiveCompounds BioactiveCompounds Muschus->BioactiveCompounds Contains KeyTargets KeyTargets BioactiveCompounds->KeyTargets Downregulates (MCL1, MAPK3, CDK2) AntiviralEffects AntiviralEffects BioactiveCompounds->AntiviralEffects Multi-target action KeyTargets->AntiviralEffects Inhibits viral replication & modulates immune response

Proposed antiviral mechanism of Moschus, where this compound is a bioactive component [3] [4].

The following table summarizes the key experimental findings related to its bioactivity:

Aspect Key Findings Analytical Methods
Antiviral Potential Identified as 1 of 12 key bioactive compounds in Moschus; may downregulate MCL1, MAPK3, and CDK2 to inhibit viral replication and modulate host immune response [3] [4]. Network Pharmacology, Molecular Docking, Multi-omics Analysis [3] [4]
Quality Control Component of musk, which is subject to adulteration. Quality is controlled via quantification of marker compounds like muscone and physicochemical parameters [2]. HPTLC, GC-HRMS, pH, ash values, extractive values [2]

References

Muscopyridine in natural musk chemical profiling

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Composition of Natural Musk

Natural musk has a complex and variable chemical profile. The table below summarizes the key classes of compounds identified in recent metabolomic studies [1] [2]:

Compound Class Key Examples Relative Abundance / Notes
Lipids & Fatty Acids Tetracosanoic acid methyl ester, various other fatty acids and esters Most abundant class (51.52%) [1]
Macrocyclic Ketones Muscone, 4-methylcyclopentadecan-1-one, normuscone ~9%; muscone is the primary active ingredient and quality marker [1] [2]
Steroids Cholesterol, androstane derivatives (e.g., 5α-androstan-3β,17β-diol) Second-largest lipid component; linked to androgenic effects [2]
Pyridine Compounds Muscopyridine Identified as a characteristic odor-contributing component [2]
Organoheterocyclic Compounds Various unidentified compounds 12.12% of detected metabolites [1]
Proteins & Peptides Amino acids, peptides, and proteins Not fully characterized; contribute to biological activity [2]

Analytical Workflow for Chemical Profiling

The following diagram illustrates the general workflow for the metabolomic profiling of natural musk using Gas Chromatography-Mass Spectrometry (GC-MS), which is the standard technique for analyzing its volatile and semi-volatile components [1].

workflow SamplePrep Sample Preparation Extraction Solvent Extraction SamplePrep->Extraction GCMSAnalysis GC-MS Analysis Extraction->GCMSAnalysis DataProcessing Data Processing GCMSAnalysis->DataProcessing CompoundID Compound Identification DataProcessing->CompoundID PathwayAnalysis Pathway & Bioactivity Analysis CompoundID->PathwayAnalysis

General workflow for GC-MS-based metabolomic profiling of natural musk.

Detailed Methodological Notes:

  • Sample Preparation: Musk samples (∼60 mg) are weighed. A ball mill is used for homogenization to ensure a representative sample [1].
  • Extraction: Samples undergo extraction with a methanol:chloroform (3:1) solvent system. This combination effectively extracts both polar and non-polar metabolites. The homogenate is then centrifuged, and the supernatant is used for analysis [1].
  • GC-MS Analysis:
    • Column: DB-5MS capillary column (5% diphenyl / 95% dimethylpolysiloxane), 30 m × 250 μm inner diameter, 0.25 μm film thickness [1].
    • Temperature Program: Initial temperature 50°C (held for 1 min), then ramped to 310°C at a rate of 10°C/min, and held for 8 min [1].
    • Ionization: Electron Impact (EI) mode at 70 eV [1].
  • Data and Identification:
    • Metabolites are typically identified by comparing acquired mass spectra to standard reference libraries such as the NIST library [1] [2].
    • Muscone is a critical quality marker, and its concentration should be determined quantitatively. The Chinese Pharmacopoeia specifies GC-MS and HPLC methods for this purpose, with high-quality musk containing over 2% muscone [1] [2].

Research Implications and Future Perspectives

The chemical complexity of musk means its pharmacology is not attributable to a single component. The high lipid content suggests a role in scent longevity, potentially as a solvent or fixative for volatile odorants like muscone and this compound [1]. Research confirms that multi-component analysis is essential for quality control, as relying solely on muscone is insufficient given the availability of synthetic muscone and the complex nature of the substance [2].

To advance your research on this compound, I suggest the following steps:

  • Consult Specialized Databases: Use commercial spectral libraries (NIST, Wiley) and chemical databases (SciFinder, PubChem) to find detailed mass spectra and reference data for this compound.
  • Method Adaptation: The GC-MS protocol above is a robust starting point. You may need to optimize parameters like the temperature ramp rate to achieve optimal separation and detection of this compound in your specific samples.
  • Focus on Novel Techniques: Recent studies suggest that electronic nose (e-nose) technology and DNA barcoding are emerging as novel methods for the authentication of musk, which could be complementary to chemical analysis [2].

References

Bioactive Compounds in Moschus Secretion: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the whitepaper.

Introduction and Biological Source

Moschus, commonly known as musk, is a precious animal-derived secretion with significant historical importance in traditional medicine and the perfumery industry. This aromatic substance is secreted by the musk sac gland of mature male forest musk deer (Moschus berezovskii Flerov), alpine musk deer (Moschus sifanicus Przewalski), and Siberian musk deer (Moschus moschiferus Linnaeus). Musk deer are small ruminants native to Asia, predominantly found in China, and are characterized by their solitary behavior and strong territoriality. These species are currently listed as endangered due to habitat loss and historical overexploitation, leading to their inclusion in Appendix I of CITES (Convention on International Trade in Endangered Species of Wild Fauna and Flora) and Category I of China's State Key Protected Wildlife List [1].

The musk secretion process follows a distinct annual cycle regulated by hormonal changes and environmental factors. Research has identified three primary secretion periods: the prime musk secretion period (PMSP, May-June), during which initial liquid musk is synthesized; the vigorous musk secretion period (VMSP, September), characterized by substantial production of semi-solid musk; and the late musk secretion period (LMSP, October), when the secretion fully matures into solid musk with its characteristic aroma [2] [3]. This secretory cycle is profoundly influenced by testosterone levels, which peak during the vigorous secretion period and demonstrate a positive correlation with musk yield [2]. Recent multiomics studies have revealed that the evolution of musk secretion in musk deer is primarily driven by adaptations in lipid metabolism and cell specialization processes, highlighting the complex biological machinery underlying musk production [4].

Comprehensive Chemical Composition

The chemical profile of Moschus is remarkably complex, comprising both volatile and non-volatile components that contribute to its distinctive aroma and therapeutic properties. Advanced analytical techniques have identified numerous bioactive compounds belonging to several chemical classes.

Table 1: Major Bioactive Compound Classes in Moschus Secretion

Compound Class Representative Compounds Relative Abundance Biological Significance
Macrocyclic Ketones Muscone, Normuscone, Cyclotetradecanone, 4-Methylcyclopentadecan-1-one 9.09% of total metabolites [5] Primary odor contributors; main medicinal components
Steroids Testosterone, Androst-4-ene-3,17-dione, Etiocholanedione, Cholesterol, Cholestan-3-ol 6.09% of total metabolites [5] Androgenic effects; pheromone communication
Lipids Fatty acids, Glycerides, Phospholipids 51.52% of total metabolites [5] Energy storage; precursor for volatile compound synthesis
Proteins/Peptides Amino acids, Polypeptides Variable [1] Potential immunomodulatory effects
Organoheterocyclic Compounds Pyridine derivatives, Alkaloids 12.12% of total metabolites [5] Antimicrobial properties

Table 2: Key Bioactive Compounds and Their Quantitative Presence

Compound Name Chemical Structure Concentration Range Pharmacological Activity
Muscone 3-Methylcyclopentadecan-1-one >2% in quality musk [1] Neuroprotective, anti-inflammatory, cardioprotective
Testosterone Androst-4-en-17β-ol-3-one Varies with secretion stage [2] Musk secretion regulation, potential antiviral
Cyclopentadecanone Normuscone Not quantified Synergistic odor effect
4-Cholesten-3-one Cholest-4-en-3-one Not quantified Steroid hormone precursor
Androsta-4,6-diene-3,17-dione C19H24O2 Not quantified Androgen pathway intermediate

Muscone (3-methylcyclopentadecan-1-one), first isolated in 1906 and characterized in 1926, is universally recognized as the primary active component responsible for both the characteristic aroma and significant pharmacological effects of musk [1]. Recent metabolomic studies have revealed that lipids constitute the most abundant chemical class in musk (51.52%), followed by organic oxygen compounds (28.79%) and organoheterocyclic compounds (12.12%) [5]. This represents a substantial correction to previous underestimations of lipid content and suggests a crucial role for lipid metabolism in musk gland development and odor profile formation.

The steroid fraction represents the second-largest lipid component in musk, comprising various androstane derivatives that contribute to the androgenic effects of musk [1]. Recent investigations have identified 13 differential metabolites during musk maturation, including four macrocyclic ketones and six androgens and their derivatives, all of which increase as musk matures [5]. Additionally, research has demonstrated that the chemical composition varies significantly according to the musk secretion stage, mating status, and age of the deer, with unmated males producing higher quantities of muscone, potentially functioning as a sexual attractant pheromone [2] [3].

Analytical Methods and Experimental Protocols

Chemical Composition Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the predominant analytical technique for characterizing the volatile and semi-volatile components of musk. The following optimized protocol has been established for comprehensive metabolite profiling:

  • Sample Preparation: Precisely weigh 20 mg of musk sample and dissolve in 2.5 mL of diethyl ether or ether alcohol. Subject the mixture to ultrasonication for 2 hours followed by centrifugation at 13,000 × g for 5 minutes. Collect the supernatant for analysis [2] [3].

  • GC-MS Parameters: Utilize a DB-5MS capillary column (30 m × 250 μm inner diameter, 0.25 μm film thickness) with the following temperature program: initial temperature 40°C (hold 2 min), ramp to 200°C at 10°C/min (hold 5 min), increase to 240°C at 5°C/min (hold 5 min), then maintain at 290°C for 15 minutes. Employ splitless injection with inlet temperature at 290°C, interface temperature at 220°C, and a mass scanning range of 33-600 m/z [2].

  • Metabolite Identification: Compare acquired mass spectra with the NIST standard reference library, applying a confidence threshold of 80% for compound identification. For quantitative analysis, use peak area percentages to determine relative component variations [2] [5].

For broader metabolomic coverage, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides complementary analysis of polar and non-volatile metabolites:

  • Extraction Protocol: Homogenize approximately 60 mg of musk sample in 0.48 mL of methanol:chloroform (3:1) solution using a ball mill (4 min at 45 Hz), followed by ice water ultrasonication for 5 minutes. After centrifugation at 13,000 rpm for 15 minutes at 4°C, transfer 0.4 mL of supernatant for analysis [5].

  • LC-MS/MS Conditions: Employ a Waters Acquity UPLC HSS T3 column (1.8 μm, 2.1 × 100 mm) with mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Set injection volume to 1 μL and use both positive and negative electrospray ionization modes with capillary voltages of 2000 V and -1500 V respectively [6].

Microbiome Analysis

The musk microbiota plays a crucial role in the maturation process and final composition through fermentation-like processes. The following 16S rRNA sequencing protocol enables comprehensive microbiota characterization:

  • DNA Extraction: Isolate total bacterial DNA using an UltraClean Microbial DNA Isolation Kit. Verify DNA quality through 1.0% agarose gel electrophoresis and NanoDrop spectrophotometry [2] [3].

  • Library Preparation: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using primers 515-F (5'-GTGCCAGCMGCCGCGG-3') and 907-R (5'-CCGTCAATTCMTTTRAGTTT-3') with the following PCR conditions: 95°C for 3 min; 35 cycles of 95°C for 30 s, 55°C for 30 s, and 72°C for 45 s; final extension at 72°C for 8 minutes [2].

  • Sequencing and Analysis: Perform 250-bp paired-end sequencing on an Illumina HiSeq 2500 platform. Process raw reads using QIIME pipeline after quality filtering with Cutadapt and FLASH. Cluster high-quality sequences into operational taxonomic units (OTUs) at 97% similarity threshold using UPARSE and annotate taxa against the GreenGenes database [2] [3].

G Musk Sample Musk Sample Sample Preparation Sample Preparation Musk Sample->Sample Preparation 20-60 mg GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis 16S rRNA Sequencing 16S rRNA Sequencing Sample Preparation->16S rRNA Sequencing Volatile Metabolites Volatile Metabolites GC-MS Analysis->Volatile Metabolites Identification & Quantification Polar Metabolites Polar Metabolites LC-MS/MS Analysis->Polar Metabolites Identification & Quantification Microbial Community Microbial Community 16S rRNA Sequencing->Microbial Community Taxonomic Profiling Integrated Analysis Integrated Analysis Volatile Metabolites->Integrated Analysis Multi-omics Integration Polar Metabolites->Integrated Analysis Multi-omics Integration Microbial Community->Integrated Analysis Multi-omics Integration

Figure 1: Experimental workflow for comprehensive musk composition analysis integrating multiple analytical approaches

Biosynthesis and Secretion Mechanisms

Hormonal Regulation

The synthesis and secretion of musk are intricately regulated by endocrine signaling, with testosterone playing a central role. Research has demonstrated that serum testosterone levels follow a distinct seasonal pattern, peaking during the vigorous musk secretion period (VMSP) and showing significant correlation with musk yield [2] [3]. This hormonal regulation directly influences the developmental cycles of musk glands, with studies indicating a positive correlation between musk yield and serum testosterone levels, while negative correlations exist with estradiol and progesterone levels [2]. Recent comparative genomics analyses have identified positive selection in genes associated with steroid hormone biosynthesis in musk deer, further supporting the crucial role of hormonal regulation in musk production [4].

Microbial Involvement

The maturation of musk involves a complex symbiotic relationship between the host secretion and microbial communities. 16S rRNA sequencing has revealed dynamic shifts in musk microbiota across secretion stages, with Actinobacteria, Firmicutes, and Proteobacteria emerging as the dominant phyla [2] [3]. PICRUSt functional prediction analysis has demonstrated that these bacterial communities are actively involved in the metabolism of antibiotics and terpenoids present in musk. Notably, distinct metabolic pathways are enriched at different secretion stages: "carbohydrates and amino acids" during the prime secretion period, "fatty acids and CoA" during the vigorous secretion period, and "secretion of metabolites" during the late secretion period [2]. Genera such as Pseudomonas, Corynebacterium, Clostridium, and Sulfuricurvum have been identified as potential biomarkers across the secretion cycle, suggesting their specific roles in the musk maturation process through fermentative transformation of host-derived precursors [2].

Biosynthetic Pathways

Recent metabolomic studies have begun to elucidate the specific biosynthetic pathways involved in the formation of key musk components:

G Acetyl-CoA Acetyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Elongation & Modification Tetracosanoic acid methyl ester Tetracosanoic acid methyl ester Fatty Acid Synthesis->Tetracosanoic acid methyl ester TES1 [EC: 3.1.2.2] TES1 [EC: 3.1.2.2] Tetracosanoic acid methyl ester->TES1 [EC: 3.1.2.2] Beta-oxidation & Cyclization Muscone Muscone TES1 [EC: 3.1.2.2]->Muscone Cholesterol Cholesterol P450 Enzymes P450 Enzymes Cholesterol->P450 Enzymes Side-chain Cleavage Androst-4-ene-3,17-dione Androst-4-ene-3,17-dione P450 Enzymes->Androst-4-ene-3,17-dione Testosterone Testosterone Androst-4-ene-3,17-dione->Testosterone 17β-HSD Etiocholanedione Etiocholanedione Androst-4-ene-3,17-dione->Etiocholanedione 5α/5β-Reductase Blood Metabolites Blood Metabolites P450-related Pathways P450-related Pathways Blood Metabolites->P450-related Pathways Raw Material Supply Choline-related Pathways Choline-related Pathways Blood Metabolites->Choline-related Pathways Raw Material Supply Steroid Framework Steroid Framework P450-related Pathways->Steroid Framework Musk Gland Development Musk Gland Development Choline-related Pathways->Musk Gland Development

Figure 2: Biosynthetic pathways of key musk components showing muscone formation and steroid hormone biosynthesis

The muscone biosynthesis pathway involves a series of enzymatic transformations beginning with tetracosanoic acid methyl ester, which undergoes β-oxidation and cyclization catalyzed by thioesterase TES1 (EC: 3.1.2.2) to form the characteristic macrocyclic ketone structure [5]. Concurrently, the steroid biosynthesis pathway utilizes cholesterol as a precursor that undergoes side-chain cleavage via P450 enzymes to form androst-4-ene-3,17-dione, which serves as a branching point for testosterone synthesis through 17β-hydroxysteroid dehydrogenase activity and etiocholanedione formation via 5α/5β-reductase pathways [5]. Blood metabolome studies have further revealed that P450-related and choline-related pathways are significantly enriched during the musk secretion period, suggesting that blood metabolites provide essential raw materials for musk synthesis in glandular cells [6].

Pharmacological Activities and Mechanisms of Action

Neuroprotective Effects

Moschus exhibits significant neuroprotective properties against various models of neuronal damage, particularly relevant to Alzheimer's disease (AD) pathogenesis. In glutamate-induced PC12 cell models, Moschus pretreatment (4, 8, and 16 μg/mL) effectively attenuated cell viability loss, lactate dehydrogenase (LDH) release, and mitochondrial dysfunction [7]. The protective mechanisms primarily involve:

  • Autophagy Regulation: Moschus treatment significantly reversed glutamate-induced alterations in autophagy markers, decreasing Beclin1 and LC3II protein expression while increasing p62 protein expression, indicating inhibition of excessive autophagic activity [7].

  • Apoptosis Pathway Modulation: Moschus administration upregulated the B-cell lymphoma 2 (Bcl-2)/BAX ratio and downregulated cleaved caspase-3 expression, thereby suppressing apoptotic signaling cascades [7].

  • Oxidative Stress Mitigation: Through activation of the Nrf-2/ARE signaling pathway, Moschus enhanced cellular antioxidant defenses, reducing reactive oxygen species (ROS) generation and mitochondrial membrane potential (MMP) collapse [8].

  • Blood-Brain Barrier Protection: Moschus demonstrates dual regulatory effects on blood-brain barrier (BBB) permeability, increasing drug concentration in brain tissue under physiological conditions while reducing BBB permeability and protecting structural integrity under pathological states like cerebral ischemia-reperfusion injury [7].

Anti-inflammatory and Immunomodulatory Activities

Moschus contains several bioactive components with demonstrated anti-inflammatory properties. Network pharmacology analyses have identified multiple inflammation-related targets, including PTGS2 (COX-2), MMP9, and various cytokines [9] [1]. The anti-inflammatory mechanisms appear to involve:

  • Cytokine Modulation: Regulation of pro-inflammatory cytokine production and secretion through interference with NF-κB and MAPK signaling pathways.

  • Eicosanoid Pathway Regulation: Inhibition of cyclooxygenase-2 (COX-2) and subsequent prostaglandin synthesis, contributing to reduced inflammation and pain sensation.

Antiviral Effects

Recent network pharmacology and molecular docking studies have revealed the potential to Moschus against viral respiratory tract infections (VRTIs). Among the bioactive compounds, testosterone exhibited the strongest and most consistent binding affinity across key viral targets [9]. The proposed antiviral mechanisms include:

  • Viral Replication Inhibition: Downregulation of key genes including MCL1, MAPK3, and CDK2, which are involved in the regulation of viral replication, apoptosis, and host immune responses [9].

  • Multi-target Action: Simultaneous modulation of multiple targets involved in viral entry, replication, and host inflammatory responses, potentially providing broader antiviral efficacy compared to single-target agents.

Cardiovascular Protection

Moschus has demonstrated cardioprotective effects in experimental models of cardiovascular diseases, particularly in the context of ischemic injury. The mechanisms underlying these benefits include:

  • Ischemia-Reperfusion Injury Attenuation: Reduction of infarct size and improvement of functional recovery following ischemic events through anti-apoptotic and anti-inflammatory actions.

  • Hemorrhagic Transformation Reduction: Protection against vascular integrity loss and bleeding complications following cerebral ischemia, potentially through stabilization of endothelial cell function and matrix preservation.

Table 3: Experimentally Validated Pharmacological Activities of Musk Bioactive Compounds

Pharmacological Activity Experimental Model Key Mechanisms Active Compounds
Neuroprotection Glu-induced PC12 cells [7] Regulating autophagy (↓Beclin1, ↓LC3II, ↑p62); Inhibiting apoptosis (↑Bcl-2/BAX, ↓caspase-3) Muscone, Steroids
Antioxidant H₂O₂-induced PC12 cells [8] Activating Nrf-2/ARE pathway; Reducing ROS; Stabilizing MMP Muscone, Amino acids
Anti-inflammatory In silico network pharmacology [9] Inhibiting COX-2; Modulating cytokine production Steroids, Peptides
Antiviral Network pharmacology & molecular docking [9] Downregulating MCL1, MAPK3, CDK2; Inhibiting viral replication Testosterone, Androstanes
Cardioprotective Cerebral ischemia-reperfusion models [7] Reducing infarct volume; Protecting BBB integrity Muscone, Pyridine derivatives

Quality Control and Standardization

Authentication Methods

Given the high economic value and frequent adulteration of natural musk, robust authentication protocols are essential for quality assurance and regulatory compliance. Current approaches include:

  • Muscone Quantification: The Chinese Pharmacopoeia (2020 edition) specifies GC-MS and HPLC methods for determination of muscone content, with high-quality musk requiring muscone concentrations exceeding 2% [1]. However, with the availability of synthetic muscone, reliance on this single marker is insufficient for comprehensive quality assessment.

  • Steroid Profiling: Analysis of the characteristic steroid pattern provides an additional authentication parameter, as the specific composition and ratio of androstane derivatives are difficult to replicate artificially [1].

  • DNA Barcoding: Molecular identification techniques using species-specific genetic markers effectively detect adulteration with material from non-approved species or substitutes [1].

  • Electronic Nose Technology: This emerging approach provides rapid fingerprinting of the volatile profile, enabling discrimination between authentic and counterfeit products based on overall aroma patterns [1].

Biomarker Selection and Standardization

Comprehensive quality control of musk requires a multi-parameter approach that incorporates both chemical and biological assessment:

  • Chemical Markers: Beyond muscone, additional macrocyclic ketones (normuscone, cyclotetradecanone) and specific steroids (testosterone, etiocholanedione) should be included in quality standards to better represent the complete chemical profile [5] [1].

  • Bioactivity-Based Assessment: Functional assays measuring neuroprotective, anti-inflammatory, or antioxidant activity provide complementary quality metrics that better reflect pharmacological potency than chemical markers alone [7] [8].

  • Batch Consistency Monitoring: Metabolic profiling using LC-MS/MS and GC-MS enables comprehensive comparison between production batches, ensuring consistent composition and potency [5] [6].

Conclusion and Future Perspectives

Moschus represents a fascinating example of natural product complexity with diverse bioactive compounds contributing to its multifaceted pharmacological effects. The integration of modern multi-omics technologies has significantly advanced our understanding of musk composition, biosynthesis, and mechanisms of action. However, several challenges and opportunities remain for future research:

  • Sustainable Sourcing: With wild musk deer populations endangered, the development of effective farming practices and synthetic alternatives remains crucial. Artificial musk, developed in China in 1993, represents an important alternative, though its complete compositional equivalence to natural musk requires further verification [1].

  • Mechanistic Elucidation: While significant progress has been made in identifying molecular targets and pathways, detailed mechanisms of action for many bioactive compounds remain incompletely characterized, particularly their receptor interactions and signal transduction modulation.

  • Clinical Translation: Most pharmacological studies have employed in vitro or animal models, highlighting the need for well-designed clinical trials to validate efficacy, optimal dosing, and safety profiles in human populations.

  • Standardization Challenges: The chemical complexity and natural variability of musk necessitate continued development of comprehensive quality standards that incorporate multiple chemical markers, biological activity assessments, and authentication protocols.

The continued integration of advanced analytical techniques, systems biology approaches, and bioactivity-guided fractionation will further elucidate the complex relationship between musk composition and its therapeutic effects, potentially leading to novel drug development and improved quality control paradigms for this traditional medicine.

References

Synthesis Method for Muscopyridine

Author: Smolecule Technical Support Team. Date: February 2026

The primary experimental protocol identified describes a one-step synthesis method, which was an improvement over previous multi-step approaches that yielded very little product [1].

The table below outlines the core components of this synthesis protocol:

Aspect Description
General Method Cross-coupling reaction [1]
Key Reagent A di-Grignard reagent in THF (Tetrahydrofuran) [1]
Reactant A dichloropyridine compound in THF [1]
Catalyst Ni(dppp)Cl₂ (a nickel complex) [1]

| Reaction Conditions | • Conducted under a nitrogen atmosphere • Slow, dropwise addition of the di-Grignard reagent • Temperature maintained at 35-40 °C • Stirring for up to 20 hours [1] | | Analytical Methods | UV, IR, MS, and ¹H NMR spectroscopy were used to determine the structure of the products and intermediates [1] |

Experimental Workflow and Hypothetical Pathway

Since the search results do not contain detailed signaling pathways or modern pharmacological data for Muscopyridine, I have created a diagram based on the synthesis protocol described above. I've also included a hypothetical drug development pathway to illustrate the significant knowledge gaps that currently exist.

Dichloropyridine Dichloropyridine Reaction Mixture in THF Reaction Mixture in THF Dichloropyridine->Reaction Mixture in THF Di-Grignard Reagent Di-Grignard Reagent Di-Grignard Reagent->Reaction Mixture in THF Slow addition Ni(dppp)Cl₂ Catalyst Ni(dppp)Cl₂ Catalyst Ni(dppp)Cl₂ Catalyst->Reaction Mixture in THF Cyclocoupling Reaction Cyclocoupling Reaction Reaction Mixture in THF->Cyclocoupling Reaction 35-40°C, 20h Crude this compound Crude this compound Cyclocoupling Reaction->Crude this compound Structural Elucidation Structural Elucidation Crude this compound->Structural Elucidation Confirmed this compound Confirmed this compound Structural Elucidation->Confirmed this compound UV, IR, MS, ¹H NMR Synthesis (1991) Synthesis (1991) ? ? Synthesis (1991)->? In Vitro Assays ? In Vitro Assays ? ?->In Vitro Assays ? No Public Data In Vivo Models ? In Vivo Models ? ?->In Vivo Models ? No Public Data Mechanism of Action ? Mechanism of Action ? ?->Mechanism of Action ? No Public Data Therapeutic Application ? Therapeutic Application ? ?->Therapeutic Application ? No Public Data

> The established synthesis protocol for this compound is on the left, while the right side illustrates the significant lack of public pharmacological data for this compound.

Suggestions for Further Research

Given the limited information available, here are some suggestions for how you might proceed with your research on this compound:

  • Explore Broader Context: While data on this compound itself is scarce, research on other musk constituents like muscone is more advanced. One study notes that muscone has demonstrated anti-inflammatory, neuroprotective, antitumor, and cardioprotective effects in experimental studies [2]. Investigating the broader pharmacological context of musk compounds may provide useful parallels.
  • Leverage Specialized Databases: To find more modern or obscure references, you could search chemical patent databases or use advanced search features on scientific literature hubs like PubMed, using its related articles feature on the 1991 paper.
  • Consider New Experimental Studies: The lack of data itself is a finding. It suggests that the pharmacological profile of this compound may be an open field for original research, starting with basic in vitro bioactivity screening.

References

Muscopyridine basic pharmacological research

Author: Smolecule Technical Support Team. Date: February 2026

Known Information on Muscopyridine

The table below consolidates the basic chemical and contextual information available for this compound:

Aspect Available Information
Chemical Nature An unusual metapyridinophane; a nitrogen-containing compound found in natural musk [1].
Natural Source Dried secretion from the musk sac gland of adult male musk deer (genus Moschus); also identified in civet [1] [2].
Isolation & Significance Traditionally isolated from crude musk using acid-base extraction [1]. Its presence is used as a chemical marker to differentiate natural musk from synthetic alternatives [1].
Synthesis A catalytic, enantioselective total synthesis has been achieved [3].
Pharmacological Research No dedicated studies found. It is listed as one of many "bioactive compounds" in Moschus within network pharmacology studies, but its individual effects are unverified [4] [5].

Research Context and Suggested Alternatives

While data on this compound itself is scarce, modern research has explored the pharmacology of Moschus (musk) as a whole. Understanding this context may offer a productive path for your research.

  • The Network Pharmacology Approach for Musk: This method analyzes complex traditional medicines by predicting the interactions of all their chemical components with disease targets [6]. In such studies, this compound is often listed as one of many candidate bioactive compounds (e.g., 12 out of 196 potential targets in one study [4] [5]). However, these are in silico predictions, and the specific contribution of this compound among other potent compounds like muscone and testosterone remains unknown [4] [2].
  • Proposed Mechanisms of Musk: Research on Moschus preparations suggests potential therapeutic effects for conditions like neuropathic pain, viral respiratory infections, and ischemic stroke [6] [4] [7]. These effects are linked to the modulation of various signaling pathways, as illustrated in the following conceptual workflow derived from these studies:

G Moschus Moschus BioactiveCompounds Bioactive Compounds (e.g., Muscone, Steroids) Moschus->BioactiveCompounds MolecularTargets Molecular Targets (e.g., MCL1, MAPK3, PTGS2) BioactiveCompounds->MolecularTargets Multi-target Interaction SignalingPathways Signaling Pathways MolecularTargets->SignalingPathways Regulates PharmacologicalEffects Pharmacological Effects SignalingPathways->PharmacologicalEffects Leads to

This diagram summarizes the multi-target, multi-pathway mechanism proposed for Moschus based on network pharmacology analyses [6] [4] [7].

A Practical Path for Research

Given the current lack of focused studies, here is a recommended approach to investigate this compound's pharmacology:

  • Confirm Chemical Identity and Availability: The first step is to secure a reliable sample. You can reference its structure (CID: 193306) in PubChem and explore synthetic sources, as a viable catalytic synthesis has been published [3].
  • Initiate Targeted Bio-screening: With a sample, you can design experiments to test its biological activity. Key areas to investigate, based on the traditional uses of musk, could include:
    • Anti-inflammatory Activity: Assess inhibition of key enzymes like COX-2 (PTGS2) or cytokine production [6].
    • Neuropharmacology: Evaluate effects on neuropathic pain targets or neuroinflammation [6] [7].
    • Antiviral Activity: Test for efficacy against viral respiratory infections, an area of recent interest for musk [4] [5].
  • Employ a Multi-Target Approach: Given that other musk compounds work through multiple targets, use techniques like molecular docking and network analysis to predict a range of potential protein interactions, which can then be validated experimentally [6] [7].

References

chemical constituents of artificial musk

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Composition of Artificial Musk

Artificial musk is a complex mixture designed to mimic the chemical and pharmacological profile of natural musk. The table below summarizes its core constituents as identified in scientific literature.

Constituent Category Specific Compounds / Markers Key Characteristics / Role
Macrocyclic Ketones Muscone [1] Primary odorant and active component; structure closely resembles natural muscone [1].
Steroids (Key Markers) Prasterone, Androsterone [2] Identified as definitive chemical markers for artificial musk; not detected in natural musk using standard methods [2].
Other Synthetic Musk Compounds Various synthetic musks (e.g., Galaxolide, Tonalide) [3] [4] Provide base note, fixative properties; classes include polycyclic, macrocyclic, and alicyclic musks [3] [4].

Analytical Strategies for Identification

A targeted GC-MS metabolomics approach has been developed to accurately identify artificial musk in complex matrices, such as traditional medicine preparations. The workflow below illustrates this process.

Start Sample Collection A Non-targeted GC-MS Analysis Start->A B Chemometric Analysis A->B C Identification of Potential Markers B->C D Marker Verification C->D E Targeted GC-QQQ MS Validation D->E End Confirm Artificial Musk E->End

Experimental workflow for identifying artificial musk markers from sample to result.

Detailed Experimental Protocol:

  • Sample Preparation: Accurately weigh 50 mg of artificial musk dry powder into a 1 mL volumetric flask. Add dichloromethane to the mark, immerse for 10 minutes, and then ultrasonicate in an ice-water bath (40 kHz, 500 W) for 30 minutes. After filtering through a 0.22 μm membrane and centrifuging at 13,000 rpm for 10 minutes, the supernatant is ready for analysis [2].
  • GC-MS Non-Targeted Analysis:
    • Instrument: Agilent 7890B GC coupled with 5977A MS [2].
    • Column: HP-5 ms (30 m × 0.25 mm, 0.25 μm) [2].
    • Temperature Program: Initial temperature 120°C (hold 10 min), ramp to 190°C at 20°C/min, then to 280°C at 8°C/min (hold 2 min) [2].
    • Mass Spectrometry: Electron impact (EI) source at 70 eV; full scan mode (m/z 50-550) [2].
  • Data Analysis: Chemometric analysis (e.g., PCA, OPLS-DA) of the non-targeted data is performed to discover differential metabolites that significantly distinguish artificial musk from natural musk [2].
  • Targeted Validation with GC-QQQ MS:
    • Instrument: Agilent 7890B GC coupled with 7000D triple quadrupole MS [2].
    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.
    • Key Markers:
      • Prasterone: Precursor ion → m/z 288; Product ion → m/z 270 (CE: 10 eV) [2].
      • Androsterone: Precursor ion → m/z 290; Product ion → m/z 275 (CE: 12 eV) [2].

Biosynthesis and Convergent Evolution

Recent multi-omics research reveals a fascinating convergent evolution in musk production between musk deer and muskrat, offering potential biotechnological routes for musk compound production.

A Specialized Musk Glands (Unique Apocrine Structure) B Single-Cell RNA Sequencing A->B C Key Biosynthetic Pathways (Fatty Acid & Glycerolipid Metabolism) B->C D Key Genes Expressed (ACSBG1, HSD17B12, HADHA, etc.) C->D E Cyclopentadecanone (Shared Metabolic Precursor) D->E F Microbial Communities (Dominated by Corynebacterium) F->E

Convergent biosynthetic pathways in animal musk glands and associated microbiota.

  • Cellular and Molecular Convergence: Single-cell RNA sequencing of musk glands from forest musk deer and muskrat shows they have evolved unique secretory architectures and convergent molecular functions. Key genes involved in fatty acid and glycerolipid metabolism are highly expressed, facilitating the production of musk precursors [5].
  • Host-Microbiota Interplay: Metagenomic analysis reveals that musk samples from both species harbor parallel microbial communities dominated by Corynebacterium, which are enriched with lipid metabolic pathways. This suggests a multi-level convergence in musk biosynthesis, from host molecular pathways to the associated microbiota [5].

Key Takeaways for Researchers

  • For Quality Control: The GC-QQQ MS method using prasterone and androsterone as markers provides a reliable, targeted approach for authenticating artificial musk in proprietary and complex product formulations [2].
  • For Novel Production Routes: Understanding the conserved biosynthetic pathways (e.g., key genes like HSD17B12, HADHA) and the role of specific microbiota opens avenues for producing musk compounds via engineered fermentation or synthetic biology, reducing reliance on traditional chemical synthesis or animal sources [5] [6].

References

Synthetic Protocol for Muscopyridine

Author: Smolecule Technical Support Team. Date: February 2026

The one-step cross-coupling method provides a direct route to the muscopyridine macrocycle, offering a substantial improvement over earlier multi-step sequences with low yields [1].

Procedure: Nickel-Catalyzed Cyclocoupling [1]
  • Reaction Setup: Charge a dry, nitrogen-purged reaction vessel with an equimolar quantity of 2,6-dichloropyridine dissolved in anhydrous Tetrahydrofuran (THF). Add a catalytic amount (typically 1-5 mol%) of the catalyst Nickel(II) chloride bis(triphenylphosphine), Ni(dppp)Cl₂.
  • Reagent Addition: Slowly add a THF solution of a di-Grignard reagent (e.g., 1,12-dodecanediamagnesium bromide) to the stirred reaction mixture via dropwise addition under a nitrogen atmosphere.
  • Reaction Conditions: Maintain the reaction mixture at 35-40 °C with vigorous stirring for up to 20 hours. Monitor reaction progress by TLC or GC-MS.
  • Work-up and Purification: After completion, quench the reaction with a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate or diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product using techniques such as column chromatography (silica gel) or distillation.

Table 1: Key Reagents and Conditions for Synthesis

Component Specification / Role
Dichloropyridine 2,6-dichloropyridine; serves as the pyridine precursor in the macrocycle [1].
Di-Grignard Reagent Linear aliphatic di-Grignard reagent; provides the carbon chain for ring closure [1].
Catalyst Ni(dppp)Cl₂ (Nickel(II) chloride bis(triphenylphosphine)); facilitates the key cross-coupling cyclization [1].
Solvent Anhydrous Tetrahydrofuran (THF) [1].
Temperature 35-40 °C [1].
Atmosphere Inert (Nitrogen) to protect oxygen- and moisture-sensitive reagents [1].

Analytical Methods and Quality Control

This compound's unique structure serves as a marker to differentiate natural musk from synthetic alternatives. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical method for this purpose [2].

Table 2: Analytical Characterization Data for this compound

Parameter Data / Signature
CAS Number 501-08-6 [3]
Molecular Formula C₁₆H₂₅N [3]
Molecular Weight 231.38 g/mol [3]
Structure (3R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene [3]

| Key NMR Signals | ¹H NMR: Singlet for (R)-3-methyl group (δ 0.9–1.1), multiplets for aliphatic macrocycle protons (δ 2.0–2.5) and pyridine ring protons (δ 7.0–8.5). ¹³C NMR: Methyl carbon (δ 20–25), pyridine carbons (δ 120–150) [3]. | | Canonical SMILES | CC1CCCCCCCCC2=NC(=CC=C2)C1 [3] | | Mass Spectrometry | Molecular ion peak at m/z 231 (M+) corresponding to C₁₆H₂₅N [1] [3]. |

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis, analysis, and application of this compound.

Start Start: this compound Synthesis S1 Reaction Setup: - Anhydrous THF - 2,6-Dichloropyridine - Ni(dppp)Cl₂ catalyst Start->S1 S2 Dropwise Addition of Di-Grignard Reagent S1->S2 S3 Cyclocoupling Reaction (35-40°C, 20 h, N₂ atmosphere) S2->S3 S4 Work-up & Purification - Quench - Extraction - Column Chromatography S3->S4 S5 Product Analysis (GC-MS, NMR, IR) S4->S5 App1 Fragrance Industry S5->App1 App2 Pharmaceutical Research S5->App2 App3 Chemical Marker for Natural Musk S5->App3

Research Context and Applications

This compound is a macrocyclic pyridine originally isolated from the musk deer, known for its intense animalic scent [2] [3]. Beyond perfumery, it is a component in traditional medicine formulas, driving research into its potential anti-inflammatory and neuroprotective effects [4] [5] [3].

The synthetic challenge lies in constructing its 15-membered macrocyclic ring containing a pyridine and an (R)-configured chiral center. While ring-closing metathesis (RCM) is a modern strategy for such structures [6], the nickel-catalyzed cross-coupling offers a more direct pathway [1].

Critical Considerations for Researchers

  • Synthetic Challenge: The reported one-step synthesis is a landmark but may require optimization (e.g., catalyst loading, precise stoichiometry) for reproducible yields [1].
  • Modern Alternatives: Explore Ring-Closing Metathesis (RCM) as a contemporary strategy for macrocycle formation, widely used for related compounds like muscone [6].
  • Enantioselectivity: Natural this compound has the (R)-configuration; developing an asymmetric synthesis to obtain the single, naturally occurring enantiomer remains a key research goal [3].

Pathway for Biological Activity Investigation

The following diagram outlines a potential research pathway to investigate this compound's reported biological activities, based on network pharmacology insights.

Start Start: Investigate Bioactivity S1 Network Pharmacology Target Prediction Start->S1 S2 Identify Key Pathways (e.g., Apoptosis, Inflammation) S1->S2 S3 In Vitro Assays (Cell viability, ELISA) S2->S3 S4 Validate Protein Targets (Western Blot, SPR) S3->S4 S5 In Vivo Studies (Disease models) S4->S5

References

analytical methods for Muscopyridine detection

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Framework for Musk Compounds

While muscopyridine itself is not detailed in the searched literature, a primary research article provides a validated method for identifying muscone (a structurally similar macrocyclic ketone from musk deer) using Gas Chromatography-Mass Spectrometry (GC/MS) [1]. This protocol serves as an excellent foundation for developing a method for this compound.

The workflow below outlines the key stages of the analysis, from sample preparation to final identification.

start Sample Material step1 Sample Preparation start->step1 Muskdeer hair or illegal product step2 Gas Chromatography (GC) step1->step2 Extract and concentrate step3 Mass Spectrometry (MS) step2->step3 Separated compounds step4 Data Analysis step3->step4 Mass spectral data end This compound Identified step4->end Interpret results

Detailed Experimental Protocol

This protocol is adapted from the method used for the identification of muscone in musk deer hair and illegal trade products [1].

1. Sample Preparation

  • Sample Collection: Obtain hair samples from the target animal or confiscate alleged illegal trade products.
  • Extraction: Extract the target compound (this compound) from the sample matrix using a suitable organic solvent (e.g., dichloromethane or hexane). Optimization will be required to determine the most efficient solvent for this compound.
  • Concentration: Gently evaporate the extract under a stream of nitrogen or in a vacuum concentrator. Re-constitute the residue in a small volume of an appropriate GC-MS compatible solvent (e.g., hexane) to pre-concentrate the analyte.

2. Instrumental Analysis: GC-MS

  • Gas Chromatograph (GC): Use a GC system equipped with a non-polar or low-polarity capillary column (e.g., DB-5MS or equivalent).
  • Temperature Program: Employ a temperature gradient to achieve optimal separation. A typical program might start at 60°C (hold for 1-2 min), then increase at a rate of 10-20°C per minute to 300°C (hold for 5-10 min). This must be optimized for this compound's specific retention behavior.
  • Mass Spectrometer (MS): Operate the MS in Electron Ionization (EI) mode at 70 eV.
  • Data Acquisition: Acquire data in Full Scan mode (e.g., m/z 40-450) for initial identification and method development. Selected Ion Monitoring (SIM) can be used later for more sensitive and specific quantitative analysis.

3. Identification and Quantification

  • Identification: Identify this compound by comparing its retention time and mass spectral fingerprint with those of an authentic analytical standard. The lack of a commercial standard is a major limitation for conclusive identification.
  • Quantification (if standard is available): Prepare a calibration curve using a series of known concentrations of the authentic this compound standard. The area under the chromatographic peak is used for quantification.

Key Analytical Parameters and Validation

For any analytical method to be credible, its performance must be characterized. The table below summarizes key validation parameters, with example data from a related qPCR study to illustrate the concept [2]. You would need to establish these for your this compound method.

Parameter Description Target Performance (Example from Literature)
Limit of Detection (LOD) The lowest concentration that can be detected. ~10 copies/μL (for a mold DNA assay) [2]
Limit of Quantification (LOQ) The lowest concentration that can be quantified with accuracy and precision. To be established for this compound.
Sensitivity The ability to correctly identify true positives. 93.3% (for an aspergillosis assay) [2]
Specificity The ability to correctly identify true negatives. 97.1% (for an aspergillosis assay) [2]
Reproducibility The precision of the assay, measured as the coefficient of variation (CV). Mean CV of 0.63% (intra- and inter-assay) [2]

Critical Considerations for Method Development

Developing a robust method from scratch requires addressing several challenges:

  • Lack of a Standard: The most significant hurdle is the probable lack of a commercially available, purified this compound standard. This is essential for definitive identification, method optimization, and creating a calibration curve for quantification.
  • Structural Analogy: You can hypothesize that this compound, being a macrocyclic lactone, may have chromatographic and mass spectrometric behaviors somewhat similar to muscone (a macrocyclic ketone). Both are likely to be mid-to-high boiling point compounds, well-suited for GC-MS analysis.
  • Method Validation: Once a preliminary method is established, a full validation must be performed. This includes determining the parameters listed in the table above, as well as assessing the method's accuracy, precision, and robustness according to international guidelines [3].

Pathways for Further Research

Given the limitations of the available information, you may need to:

  • Search Specialized Databases: Probe deeper into chemical and patent databases using platforms like SciFinder, Reaxys, or specialized mass spectral libraries.
  • Explore Synthetic Routes: If this compound is a synthetic analog, the scientific literature describing its synthesis may also include analytical data for characterization.
  • Consider LC-MS: While GC-MS is ideal for volatile compounds like muscone, Liquid Chromatography-Mass Spectrometry (LC-MS) could be developed as a complementary method, especially if the compound is thermally labile [4] [3].

References

UPLC-Q-TOF/MSE Protocol for Novel Compound Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is constructed from methodologies used to identify complex compounds in natural products and metabolomics studies [1] [2] [3]. You can use it as a robust starting point for analyzing muscopyridine.

I. Sample Preparation
  • Standard Solution: Dissolve a high-purity this compound reference standard in methanol or a suitable LC-MS grade solvent to prepare a stock solution (e.g., 1 mg/mL). Serially dilute this to create a calibration curve for method validation [1] [2].
  • Sample Extraction: For complex matrices (e.g., plant material, biological fluids), use solvent extraction. A typical method involves:
    • Powdering and accurately weighing the sample.
    • Ultrasonic-assisted extraction with methanol (e.g., 30 minutes in a water bath at 360 W, 40 kHz) [1] [2].
    • Filtering the extract through a 0.22 µm membrane before UPLC analysis [1].
II. Instrumentation and Data Acquisition

The core analysis is performed using a Waters ACQUITY UPLC system coupled with a Xevo G2 Q-TOF mass spectrometer, but the principles apply to similar systems from other manufacturers [1] [4].

  • A. Chromatographic Conditions

    • Column: Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) [1].
    • Mobile Phase: A) Water (0.1% Formic Acid) and B) Acetonitrile (0.1% Formic Acid) [2] [3].
    • Gradient Elution: A typical gradient for complex mixtures is shown in the table below [1]. You will need to optimize this for this compound's retention time.
    • Flow Rate: 0.2 mL/min [1].
    • Injection Volume: 2 µL [1].
    • Column Temperature: 30°C [1].
  • B. Mass Spectrometric Conditions (ESI Positive/Negative Mode)

    • Data Acquisition: Data-Independent Acquisition (MSE), which collects low-energy (precursor ion) and high-energy (fragment ion) data simultaneously [1] [5].
    • Scan Range: 50 to 1200 m/z [1].
    • Low Energy Scan: Collision Energy: 6 eV [1].
    • High Energy Scan: Ramped Collision Energy: 20-60 eV [1].
    • Source Parameters:
      • Capillary Voltage: 3.2 kV (for ESI+)
      • Source Temperature: 100°C
      • Desolvation Temperature: 300°C
      • Cone Gas and Desolvation Gas: Nitrogen [1].

The following diagram illustrates the complete experimental workflow, from sample preparation to data interpretation.

workflow cluster_1 Chromatography cluster_2 Mass Spectrometry start Sample Collection & Preparation uplc UPLC Separation start->uplc ms Q-TOF Mass Spectrometry uplc->ms data Data Acquisition (MSE) ms->data ms->data processing Data Processing data->processing id Compound Identification processing->id report Report Generation id->report

III. Data Processing and Metabolite Identification
  • Software: Use vendor-specific software (e.g., Waters UNIFI, MassLynx) or open-source platforms for data processing [1] [2] [4].
  • Compound Identification Workflow:
    • Peak Picking & Alignment: Automatically detect chromatographic peaks.
    • Database Search: Compare acquired precursor ion m/z, isotopic patterns, and MS/MS fragmentation spectra against chemical databases (e.g., ChemSpider, HMDB, or a self-built library) [1] [3].
    • Confidence Scoring: Assign identification confidence levels based on the Metabolomics Standards Initiative (MSI) guidelines, matching key parameters like m/z, retention time, and MS/MS spectra [5].

Key Analytical Performance Metrics

When developing and validating your method, the following performance criteria from similar studies can be used as benchmarks [5].

Performance Parameter Typical Benchmark for Validation Application Example (from literature)
Linearity (R²) > 0.99 [5] Quantification of amino acids in urine [5]
Accuracy (%) 84% - 131% [5] Recovery of targeted metabolites [5]
Precision (RSD%) 1% - 17% [5] Inter-day variability of quantified metabolites [5]
Sensitivity Lower than MRM but suitable for many metabolites [5] Profiling of urinary metabolites [5]

Strategic Applications for Research and Development

The UPLC-Q-TOF/MSE technique is particularly powerful for several applications in drug development [1] [5] [3]:

  • Metabolite Profiling and Identification: The high mass accuracy of Q-TOF allows for tentative identification of this compound and its related metabolites in complex biological samples without pure standards.
  • Impurity and Degradation Product Screening: The MSE data can retrospectively interrogate samples for unknown impurities or degradation products that were not initially targeted.
  • Biomarker Discovery: This approach can be used in untargeted metabolomics to discover new biomarkers by comparing sample groups (e.g., diseased vs. healthy).

Critical Considerations for Method Adaptation

Since a specific protocol for this compound is unavailable, please note:

  • Chromatographic Optimization is Key: The provided gradient is a starting point. You must experimentally determine the optimal mobile phase, gradient, and column temperature to achieve good separation and peak shape for this compound.
  • Confirm Fragmentation Patterns: The collision energies may need adjustment to produce optimal fragment ions for this compound's structure.
  • Validate for Your Purpose: If performing quantification, a full method validation (linearity, accuracy, precision, LOD, LOQ) specific to this compound is essential.

References

Comprehensive Analytical Guide: Identification and Quantification of Muscopyridine in Complex Mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Muscopyridine and Analytical Challenges

This compound is a naturally occurring macrocyclic compound with a distinctive pyridine ring, initially isolated from the glandular secretions of the Asian musk deer (Moschus moschiferus) [1]. This unique nitrogen-containing structure differentiates it from other musk compounds like muscone and civetone, contributing to its characteristic animalic scent profile. The compound serves as a key chemical marker for distinguishing natural musk from synthetic alternatives in fragrance analysis and quality control of traditional medicine preparations. The identification of this compound in complex mixtures presents significant analytical challenges due to several factors: its low natural abundance (typically <2% in crude musk extracts), structural similarity to other macrocyclic compounds, and the exceptional complexity of biological matrices in which it occurs [1] [2].

The analytical significance of this compound extends beyond fragrance applications to pharmaceutical research, where it is investigated for potential biological activities including antitumor and anti-inflammatory effects [1]. In traditional medicine systems, musk raw materials command extremely high prices—often exceeding that of gold—creating strong economic incentives for adulteration and consequently driving the need for robust analytical methods to ensure authenticity and quality [2]. This application note provides comprehensive protocols for the reliable identification and quantification of this compound across various matrices, addressing the complete analytical workflow from sample preparation through data interpretation.

Sample Preparation Techniques

Extraction Methods

Efficient extraction of this compound from complex matrices requires careful selection of solvents and techniques optimized for its specific chemical properties. The following methods have demonstrated efficacy for musk-containing samples:

  • Successive Solvent Extraction: For comprehensive analysis of musk raw material, sequential extraction with solvents of increasing polarity is recommended. The protocol involves: 1) Begin with hexane extraction (yielding approximately 7.11% extractive value); 2) Proceed to chloroform extraction (approximately 7.76% extractive value); 3) Continue with ethyl acetate extraction (approximately 1.70% extractive value); and 4) Finalize with ethanol extraction (approximately 9.90% extractive value) [2]. This approach efficiently fractionates the complex mixture and concentrates this compound in specific fractions based on its intermediate polarity.

  • Matrix Solid-Phase Dispersion (MSPD): This technique integrates extraction and cleanup into a single step, particularly valuable for complex biological matrices like glandular tissues. The optimized protocol utilizes: 1) Sample homogenization with silica dispersant (0.2g sample with 1g silica); 2) Packing into extraction cartridges with fitted frits; 3) Elution with acetonitrile (3 consecutive aliquots of 4mL each) [3]. MSPD significantly reduces solvent consumption and processing time compared to conventional methods while maintaining high recovery rates for macrocyclic compounds.

  • Solid-Phase Extraction (SPE): For further purification and concentration of extracts, SPE provides excellent results. The recommended workflow includes: 1) Cartridge conditioning with solvent matching sample matrix; 2) Sample application at controlled flow rates (typically 1mL/minute); 3) Interference removal with optimized wash solvents; 4) Target analyte elution with strong solvents in minimal volumes [4]. This approach is particularly valuable when analyzing this compound at trace concentrations in complex mixtures.

Cleanup and Concentration

Effective cleanup is essential for removing co-extracted compounds that may interfere with this compound detection and quantification:

  • d-SPE Sorbent Optimization: Based on systematic evaluations, a combination of C18 (reversed-phase), Florisil (normal-phase), and PSA (weak anion exchanger) sorbents provides comprehensive cleanup for musk extracts [3]. The Box-Behnken experimental design has proven effective for optimizing the specific proportions based on sample matrix composition.

  • Solvent Selection Strategy: Acetonitrile has demonstrated superior performance as an extraction solvent for this compound and related compounds, effectively precipitating matrix proteins while maintaining high recovery rates [3]. Acid modification with 0.1% formic acid may enhance extraction efficiency for certain analytes but requires optimization for specific matrix characteristics.

Table 1: Successive Extraction Values for Musk Raw Material

Solvent Extractive Value (% w/w) Target Compounds
Hexane 7.11 Lipids, waxes, non-polar compounds
Chloroform 7.76 Medium polarity compounds, this compound
Ethyl Acetate 1.70 Medium-polarity compounds
Ethanol 9.90 Polar compounds, glycosides

Chromatographic Separation Techniques

Gas Chromatography Methods

Gas chromatography provides excellent separation efficiency for volatile compounds like this compound and is particularly well-suited for coupling with mass spectrometric detection:

  • Column Selection: Fused-silica capillary columns with low to moderate polarity stationary phases (such as 5% phenyl polysiloxane) have demonstrated optimal performance for this compound separation [5]. Column dimensions of 30m × 0.25mm ID × 0.25μm film thickness provide a good balance between resolution and analysis time.

  • Temperature Programming: The following optimized temperature protocol achieves effective separation of this compound from closely eluting compounds: Initial temperature 60°C (hold 1 minute); ramp at 20°C/minute to 200°C; second ramp at 5°C/minute to 280°C (hold 10 minutes) [5] [1]. This gradual approach efficiently resolves this compound from other macrocyclic compounds present in musk secretions.

  • Carrier Gas and Flow Parameters: High-purity helium as carrier gas with linear velocity of 1.0 mL/minute provides optimal separation efficiency. Modern GC systems can utilize hydrogen as a alternative carrier gas with appropriate adjustment of flow parameters [5].

Liquid Chromatography Methods

For less volatile samples or when analyzing this compound alongside more polar compounds, liquid chromatography offers complementary separation capabilities:

  • Reversed-Phase Separation: C18 stationary phases (particle size 1.8-5μm) with mobile phases combining water/acetonitrile or water/methanol gradients provide effective separation [5]. The low aqueous solubility of this compound necessitates high organic modifier concentrations, typically starting at 60% organic and increasing to 95% over 15-20 minutes.

  • LC Method Development Considerations: The unique pyridine ring in this compound's structure allows for specific detection optimization. The addition of volatile buffers such as ammonium formate (2-10mM) can enhance peak shape and improve ionization efficiency in mass spectrometric detection [5].

Table 2: Chromatographic Separation Parameters for this compound Analysis

Parameter Gas Chromatography Liquid Chromatography
Column HP-5MS (30m × 0.25mm × 0.25μm) C18 (100mm × 2.1mm, 1.8μm)
Mobile Phase/ Carrier Helium, 1.0 mL/min Water/Acetonitrile gradient
Temperature 60°C to 280°C (programmed) Column oven 40°C
Injection Volume 1μL (splitless) 1-5μL
Run Time ~25 minutes ~15 minutes

Spectroscopic Detection and Identification

Mass Spectrometric Techniques

Mass spectrometry provides the most specific and sensitive detection for this compound, with several ionization and analysis techniques available:

  • Electron Impact Ionization (EI): GC-MS with EI ionization (70eV) produces characteristic fragmentation patterns valuable for structural confirmation. This compound displays a molecular ion at m/z 231 with key fragment ions at m/z 216 [M-CH3]⁺, m/z 150 (pyridine ring-containing fragment), and m/z 108 (diagnostic bicyclic fragment) [5] [1]. These fragments reflect the compound's unique macrocyclic structure with an embedded pyridine ring.

  • High-Resolution Mass Spectrometry (HRMS): GC-HRMS and LC-HRMS provide exact mass measurements that enable definitive elemental composition confirmation. The exact mass of this compound (C16H25N) is 231.1987 Da, with mass accuracy typically better than 5 ppm using modern instrumentation [2]. This technique is particularly valuable for distinguishing this compound from isobaric compounds in complex musk extracts.

  • Tandem Mass Spectrometry: MS/MS techniques using collision-induced dissociation provide additional structural information and enhance specificity in complex matrices. Common fragmentation pathways include neutral losses of •CH3 (15 Da), C2H4 (28 Da), and cleavage of the macrocyclic ring system [5].

Complementary Spectroscopic Techniques

While mass spectrometry offers exceptional sensitivity, orthogonal techniques provide complementary structural information:

  • Nuclear Magnetic Resonance (NMR): Although challenging for direct hyphenation with chromatography, NMR provides definitive structural elucidation. Key ¹H NMR signatures include: a singlet at δ 0.9-1.1 ppm ((R)-3-methyl group), multiplets at δ 2.0-2.5 ppm (aliphatic protons in the macrocycle), and multiplets at δ 7.0-8.5 ppm (pyridine ring protons) [1]. ¹³C NMR shows characteristic signals between δ 120-150 ppm for the pyridine carbons [1].

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra reveal functional group characteristics, with key absorptions at approximately 1590 cm⁻¹ (C=N and C=C stretching in the pyridine ring), 1460 cm⁻¹ (C-H bending), and 2850-2950 cm⁻¹ (aliphatic C-H stretching) [1]. LC-FTIR coupling remains challenging due to mobile phase interference but can be achieved through solvent elimination interfaces [5].

Integrated Analytical Workflows and Applications

Complete Method Workflows

Effective this compound analysis requires integration of sample preparation, separation, and detection into optimized workflows:

G SamplePrep Sample Preparation Extraction Solvent Extraction (Hexane/Chloroform) SamplePrep->Extraction Cleanup Clean-up (MSPD/SPE) C18/Florisil/PSA Extraction->Cleanup GCSep GC Separation 5% Phenyl Column Cleanup->GCSep LCSep LC Separation C18 Column Cleanup->LCSep MSDetect MS Detection EI/CI/HRMS GCSep->MSDetect LCSep->MSDetect NMRConf NMR Confirmation ¹H/¹³C MSDetect->NMRConf If required DataReport Data Analysis & Reporting MSDetect->DataReport NMRConf->DataReport

Diagram 1: Integrated analytical workflow for this compound identification showing the complete process from sample preparation to final confirmation

Quality Control and Quantitative Analysis

Robust quantification of this compound requires careful method validation and quality control measures:

  • Calibration Standards: Prepare this compound calibration standards in the range of 0.1-100 μg/mL using the sample solvent matrix. The compound shows good linear response (R² > 0.99) in both GC-MS and LC-MS systems [2]. For absolute quantification, stable isotope-labeled internal standards (when available) provide the highest accuracy.

  • Method Validation Parameters: Established methods should demonstrate: accuracy (80-118% recovery), precision (RSD < 15%), limits of detection (LOD < 0.1 ng/g), and limits of quantification (LOQ < 5 ng/g) [3] [2]. Matrix effects should be carefully evaluated, particularly for biological samples.

  • HPTLC Screening: For rapid quality assessment, High-Performance Thin-Layer Chromatography provides efficient screening. Employ silica gel 60F254 plates with vanillin-sulfuric acid derivatization, yielding Rf values of approximately 0.6-0.7 in hexane-ethyl acetate systems [2]. This technique is particularly valuable for authentication of musk raw materials and detection of adulteration.

Table 3: Analytical Techniques for this compound Identification and Their Applications

Technique Key Parameters Applications Limitations
GC-MS EI ionization, m/z 231→216→150 Routine analysis, quality control Requires volatility, thermal stability
LC-MS/MS ESI/APCI, MRM transitions Complex matrices, quantification Matrix effects, ion suppression
GC-HRMS Exact mass 231.1987 Da Definitive identification, unknown screening Cost, operational complexity
HPTLC Rf 0.6-0.7, vanillin-sulfuric acid Rapid screening, authentication Limited resolution, semi-quantitative

Troubleshooting and Method Optimization

Successful this compound analysis requires attention to potential methodological challenges:

  • Matrix Interference Issues: Complex biological matrices from musk deer secretions contain numerous interfering compounds including fats, sterols, and waxes [2]. Implement additional cleanup steps such as freezing lipid precipitation (-20°C for 2 hours followed by centrifugation) or increase selective washing during SPE procedures.

  • Recovery Optimization: If this compound recovery falls below acceptable levels (<80%), evaluate extraction efficiency using different solvent systems (dichloromethane or acetone), extend extraction time, or incorporate ultrasound-assisted extraction (30-40°C for 15 minutes) [3].

  • Chromatographic Resolution: For co-elution issues with structurally similar compounds, modify temperature ramp rates in GC (slower ramps around expected retention window) or adjust mobile phase gradient profiles in LC (shallower gradients) to improve separation.

  • Sensitivity Enhancement: For trace analysis, employ concentration techniques such as nitrogen evaporation at 40°C (reconstitute in smaller volumes), implement large volume injection in GC, or use more selective MRM transitions in MS/MS detection.

The analytical methods described provide a comprehensive toolkit for researchers investigating this compound in various contexts. These protocols enable reliable identification and quantification supporting applications in fragrance authentication, traditional medicine quality control, and biochemical research. Method selection should be guided by specific application requirements, available instrumentation, and the required balance between throughput and analytical rigor.

References

Introduction to Muscopyridine and Network Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Muscopyridine is a bioactive pyridine alkaloid identified in Moschus (musk) [1]. It is one of several compounds, including muscone and various steroids, believed to contribute to the observed anti-inflammatory and antiviral effects of musk in traditional medicine [2].

Network Pharmacology is a powerful method that moves beyond the traditional "one drug, one target" paradigm. It is particularly suited for studying natural products like this compound, as it can predict multiple targets and pathways simultaneously, providing a systems-level view of its pharmacological effects [1] [3].

Protocol: A Workflow for Network Pharmacology Analysis

The following workflow outlines the key stages of a network pharmacology study. You can use this as a practical roadmap for your research.

G Start Start: Identify Compound (this compound) Step1 1. Target Prediction Start->Step1 Step2 2. Disease Target Collection Step1->Step2 Step3 3. Network Construction & Core Target Identification Step2->Step3 Step4 4. Enrichment Analysis Step3->Step4 Step5 5. Molecular Docking Validation Step4->Step5 End End: Mechanistic Hypothesis Step5->End

Detailed Experimental Procedures

Step 1: Compound Target Prediction
  • Objective: To identify the putative protein targets of this compound.
  • Methods:
    • Database Search: Retrieve the canonical SMILES or 3D structure of this compound (CID: 193306) from the PubChem Database [3].
    • Target Prediction: Input the molecular structure into the Swiss Target Prediction platform. This tool predicts potential protein targets based on chemical similarity and pharmacophore models [3].
    • Target Standardization: Unify the predicted target names by converting them to official gene symbols using the UniProtKB database [3].
Step 2: Disease Target Collection
  • Objective: To gather genes known to be associated with the disease of interest (e.g., VRTIs or Ischemic Stroke).
  • Methods:
    • Use multiple disease genetics databases with the keyword "viral respiratory tract infections" or "ischemic stroke". The following table summarizes the databases and suggested filters [1] [3]:
Database Purpose Suggested Filter/Setting
GeneCards Primary source of disease genes Relevance score ≥ 10 [1]
DisGeNET Integrates data from multiple sources Use default settings [3]
OMIM Catalog of human Mendelian disorders Use default settings [1] [3]
TTD Therapeutic Target Database Use default settings [1] [3]
MalaCards Integrated database of human diseases Use default settings [3]
Step 3: Network Construction and Core Target Analysis
  • Objective: To identify the overlapping targets between this compound and the disease, and to find the most important "hub" targets.
  • Methods:
    • Venn Diagram: Use a tool like the Venny website to find the intersection between drug-predicted targets and disease-related targets. These common targets are the potential therapeutic targets [3].
    • Protein-Protein Interaction (PPI) Network:
      • Input the common targets into the STRING database (set species to "Homo sapiens," minimum interaction score > 0.4) [3].
      • Export the PPI data and import it into Cytoscape software for visualization and analysis.
      • Use the CytoNCA plugin in Cytoscape to calculate network centrality measures (Degree, Betweenness, etc.). Targets with high values across multiple parameters are considered hub targets [1].
Step 4: Functional and Pathway Enrichment Analysis
  • Objective: To understand the biological functions and signaling pathways enriched in the core target set.
  • Methods:
    • Tool: Use the Metascape database [3].
    • Input: The list of core/hub targets.
    • Analysis:
      • Gene Ontology (GO): Analyze Biological Process (BP), Cellular Component (CC), and Molecular Function (MF). For VRTIs, expect enrichment in processes like "regulation of apoptosis" and "response to virus" [2].
      • Kyoto Encyclopedia of Genes and Genomes (KEGG): Identify key signaling pathways. Research on musk has implicated pathways such as PI3K-Akt, MAPK, and Rap1 signaling [3].
Step 5: Molecular Docking Validation
  • Objective: To computationally validate and visualize the binding affinity between this compound and the top hub targets.
  • Methods:
    • Ligand Preparation: Obtain the 3D structure of this compound (e.g., from PubChem) and convert it to PDBQT format using AutoDockTools [3].
    • Protein Preparation: Download the 3D crystal structure of the target protein (e.g., MAPK3) from the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands, add hydrogen atoms, and also convert to PDBQT format [3].
    • Docking Simulation: Perform docking using AutoDock Vina. A binding energy < -5.0 kcal/mol typically indicates a stable binding interaction. Results can be visualized with PyMOL software [3].

Data Presentation and Key Findings

The following table summarizes potential core targets and pathways for this compound in VRTIs, based on integrative pharmacology studies of its source material, Moschus [1] [2].

Potential Key Target Known Function in VRTIs Associated Pathway
MAPK3 Regulates viral replication, apoptosis, and host immune responses [1]. MAPK signaling pathway [3]
MCL1 An anti-apoptotic protein; downregulation may promote death of infected cells [1]. Apoptosis pathway
CDK2 Involved in cell cycle progression; can be co-opted by viruses [1]. Cell cycle pathway
SRC Non-receptor tyrosine kinase; involved in inflammatory signaling [3]. PI3K-Akt signaling pathway [3]

The interactions between this compound, its key targets, and their associated pathways can be visualized as follows:

G This compound This compound MAPK3 MAPK3 This compound->MAPK3 MCL1 MCL1 This compound->MCL1 CDK2 CDK2 This compound->CDK2 ImmuneResp Immune Response MAPK3->ImmuneResp ViralRepl Viral Replication MAPK3->ViralRepl Apoptosis Apoptosis Regulation MCL1->Apoptosis CDK2->ViralRepl PI3K_Akt PI3K-Akt Pathway Apoptosis->PI3K_Akt MAPK_Path MAPK Pathway ImmuneResp->MAPK_Path ViralRepl->MAPK_Path CellCycle Cell Cycle Pathway ViralRepl->CellCycle

Discussion and Conclusion

Network pharmacology provides a powerful framework for deconstructing the complex mechanisms of natural products like this compound. The proposed protocol, from target prediction to molecular docking, generates testable hypotheses about its multi-target action against diseases such as VRTIs and ischemic stroke.

Key findings from related research suggest that the therapeutic effects of musk compounds may be achieved by downregulating critical host genes like MCL1, MAPK3, and CDK2, which are involved in apoptosis, immune response, and viral replication [1] [2]. Furthermore, steroid compounds in musk, such as testosterone, have shown strong binding to key targets, suggesting this compound may act in concert with other compounds [1] [2].

Future work should focus on experimental validation (e.g., in vitro cell assays, RT-PCR) of the predicted targets and pathways to confirm these computational insights [3].

References

Comprehensive Application Notes and Protocols: Molecular Docking Studies of Muscopyridine for Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Molecular Docking Principles and Applications

Molecular docking has become an indispensable tool in modern computational drug discovery, enabling researchers to predict how small molecule ligands like muscopyridine interact with biological targets at the atomic level. This technique employs sophisticated search algorithms and scoring functions to predict the binding conformation and affinity of ligand-receptor complexes, substantially reducing the time and cost associated with experimental drug screening. The fundamental principle underpinning molecular docking is the "lock and key" hypothesis, which proposes that ligands geometrically and chemically complement their target binding sites, though modern approaches also incorporate induced fit effects where both ligand and receptor adjust their conformations to achieve optimal binding.

This compound, a macrocyclic ketone analog found in musk deer secretions, presents an intriguing candidate for computational studies due to its complex structure and potential bioactivities. While this compound itself has not been extensively studied in modern literature, its structural relative muscone has demonstrated significant anti-inflammatory, neuroprotective, and cardioprotective effects in experimental studies, suggesting potential therapeutic applications for this compound that warrant investigation through molecular docking approaches. The application of molecular docking to study this compound enables researchers to rapidly screen this compound against multiple therapeutic targets, hypothesize its mechanism of action, and optimize its structure for enhanced potency and selectivity—all before committing resources to complex synthetic pathways or biological testing.

Molecular Docking Fundamentals

Key Principles and Methodological Considerations

Molecular docking operates through two fundamental computational processes: conformational search and binding affinity prediction. The conformational search involves exploring the possible orientations and conformations of a ligand within a defined binding site of a target protein, while scoring functions rank these poses based on their estimated binding affinities. Docking approaches range from rigid-body docking, where both ligand and receptor are treated as fixed entities, to flexible docking, which allows ligand flexibility and may incorporate limited protein flexibility—a critical consideration for accurately modeling this compound's interactions given its flexible macrocyclic structure.

  • Search Algorithms: Most modern docking programs utilize sophisticated algorithms to efficiently explore the vast conformational space available to ligands. These include genetic algorithms (used in GOLD), Monte Carlo simulations, fragment-based methods (employed by FlexX), and rapid optimization techniques (implemented in AutoDock Vina). The selection of an appropriate search algorithm depends on the specific characteristics of this compound and the target protein, with flexible macrocyclic compounds often requiring more extensive conformational sampling.

  • Scoring Functions: Scoring functions quantitatively estimate binding affinity using various theoretical approaches. Force field-based functions calculate molecular mechanics energies, empirical functions use parameterized terms derived from experimental data, and knowledge-based functions employ statistical potentials from structural databases. Each approach has distinct strengths and limitations in predicting this compound's binding energetics, with many researchers employing consensus scoring to improve reliability.

Molecular Docking Software Comparison

Table 1: Commonly Used Molecular Docking Software and Their Applications

Software Search Algorithm Scoring Function Strengths Best Applications
AutoDock Vina Gradient optimization Empirical & knowledge-based Fast, accurate, multithreading Virtual screening, ligand optimization
GOLD Genetic algorithm Force field-based Flexible protein side chains High-accuracy protein-ligand docking
FlexX Incremental construction Empirical Fast docking speed Fragment-based drug design
DOCK Shape matching Force field-based Spherical site recognition Protein & nucleic acid targets
GNINA Gradient optimization CNN & traditional High scoring accuracy Structure-based virtual screening
MOE Dock Multiple methods Multiple methods Integrated workflow Drug discovery pipelines

Experimental Protocols for Molecular Docking Studies

Protein and Ligand Preparation
3.1.1 Target Protein Preparation

Protocol 1: Protein Structure Preparation

  • Step 1: Structure Retrieval - Obtain the three-dimensional structure of the target protein from the Protein Data Bank (PDB) or predict using homology modeling if an experimental structure is unavailable. For this compound studies, consider targets relevant to its proposed bioactivities, such as inflammatory regulators or neurological targets.

  • Step 2: Structure Cleaning - Remove water molecules and heteroatoms not involved in catalytic activity or binding, though strategically important water molecules mediating ligand-protein interactions should be retained. Delete any co-crystallized ligands except when using them as reference compounds.

  • Step 3: Hydrogen Addition - Add hydrogen atoms to the protein structure using programs like MOE, Chimera, or Schrödinger's Protein Preparation Wizard, optimizing their positions to form proper hydrogen bonding networks. This step is crucial for accurate electrostatic calculations during docking.

  • Step 4: Protonation States - Assign appropriate protonation states to amino acid residues at physiological pH (7.4), paying special attention to histidine, glutamic acid, and aspartic acid residues that may exist in different tautomeric or protonation states. The PROPKA algorithm integrated into many preparation tools can assist with this determination.

  • Step 5: Energy Minimization - Perform limited energy minimization using force fields such as AMBER, CHARMM, or OPLS to relieve steric clashes and optimize hydrogen bonding networks while maintaining the overall protein conformation close to the experimental structure.

3.1.2 Ligand Preparation

Protocol 2: this compound Preparation

  • Step 1: Structure Construction - If a 3D structure of this compound is not available in databases like PubChem or ZINC, construct it using chemical drawing software such as ChemDraw or molecular modeling packages like MOE or Schrödinger's Maestro.

  • Step 2: Geometry Optimization - Perform energy minimization using molecular mechanics (MMFF94x or similar force fields) to obtain a low-energy conformation, followed by more advanced quantum mechanical optimization (e.g., DFT with B3LYP/6-31G* basis set) for enhanced electronic property accuracy.

  • Step 3: Tautomer and Stereoisomer Generation - Generate possible tautomers and account for any stereochemical variations, though this compound's specific stereochemistry should be maintained if known from natural source isolation.

  • Step 4: File Format Conversion - Convert the optimized structure to appropriate docking formats (e.g., PDBQT for AutoDock, MOL2 for MOE and DOCK), ensuring proper assignment of atomic types, charges, and rotatable bonds.

Binding Site Identification and Grid Generation

Protocol 3: Binding Site Definition and Grid Setup

  • Step 1: Binding Site Identification - Locate the binding site using one of three approaches: (1) co-crystallized ligand location if available, (2) catalytic site prediction using tools like MetaPocket or SiteMap, or (3) blind docking across the entire protein surface when the binding site is unknown.

  • Step 2: Grid Box Generation - Define a grid box encompassing the binding site with sufficient margin (typically 8-10 Å beyond the ligand dimensions) to allow complete ligand flexibility. For this compound, account for its macrocyclic structure which may require a larger search space.

  • Step 3: Grid Parameter Configuration - Set appropriate grid parameters including grid point spacing (typically 0.375-0.5 Å), energy calculations, and map types specific to the docking software being used.

Table 2: Recommended Docking Parameters for this compound Studies

Parameter Setting Rationale
Grid Point Spacing 0.375 Å Higher resolution for macrocyclic compound
Search Exhaustiveness 16-32 Enhanced sampling for flexible rings
Number of Poses 20-50 Adequate conformational diversity
Energy Range 3-5 kcal/mol Balanced efficiency & thoroughness
Force Field AMBER/GAFF Suitable for organic macrocycles
Molecular Docking Workflow

The following workflow diagram illustrates the comprehensive molecular docking process for this compound:

molecular_docking_workflow start Start Molecular Docking Study protein_prep Protein Structure Preparation start->protein_prep ligand_prep Ligand (this compound) Preparation protein_prep->ligand_prep site_def Binding Site Definition ligand_prep->site_def grid_setup Docking Grid Generation site_def->grid_setup docking_run Execute Molecular Docking grid_setup->docking_run pose_analysis Pose Analysis & Visualization docking_run->pose_analysis validation Method Validation pose_analysis->validation reporting Results & Reporting validation->reporting

Docking Execution and Analysis Protocols

Virtual Screening and Pose Selection

Protocol 4: Docking Execution and Pose Management

  • Step 1: Docking Run Configuration - Configure docking parameters appropriate for this compound's properties, including exhaustiveness settings (higher for flexible molecules), pose clustering, and scoring function selection. For initial studies, consider using multiple scoring functions to improve reliability.

  • Step 2: Pose Generation and Clustering - Generate multiple binding poses (typically 20-100) and cluster them based on root mean square deviation (RMSD) to identify structurally distinct binding modes. This approach helps account for this compound's conformational flexibility within the binding site.

  • Step 3: Pose Selection and Analysis - Select the most representative poses from each cluster for detailed analysis, focusing on binding energy scores, interaction patterns, and structural complementarity. The optimal pose should demonstrate favorable energy scores while maintaining chemically sensible interactions.

  • Step 4: Interaction Analysis - Analyze protein-ligand interactions using visualization tools like PyMOL, ChimeraX, or LigPlot+, paying particular attention to hydrogen bonds, hydrophobic interactions, π-effects, and salt bridges that contribute to binding affinity and specificity.

Validation Methods

Protocol 5: Docking Validation Techniques

  • Step 1: Redocking Validation - Perform redocking experiments with known co-crystallized ligands to validate the docking protocol. A successful validation typically yields an RMSD < 2.0 Å between the predicted and experimental binding poses.

  • Step 2: Receiver Operating Characteristic (ROC) Analysis - Evaluate the docking method's ability to distinguish true binders from non-binders using ROC analysis, which plots sensitivity against specificity. The area under the curve (AUC) should exceed 0.7 for a reliable docking protocol [1].

  • Step 3: Consensus Scoring - Employ multiple scoring functions to rank poses and select those consistently ranked highly across different functions, reducing the bias inherent in any single scoring method.

  • Step 4: Comparison with Control Compounds - Dock known active and inactive compounds alongside this compound to verify that the method correctly ranks active compounds higher than inactives.

Table 3: Scoring Function Comparison and Performance Metrics

Scoring Function Type Strength Limitations Recommended Use
Vina Empirical Fast, reasonable accuracy Limited solvation Initial screening
CNN Score Machine learning High pose prediction Requires training data Pose refinement
Force Field Physics-based Good energy estimation Computationally intensive Binding mode analysis
Empirical Regression-based Good affinity prediction Parameter-dependent Affinity ranking
Knowledge-based Statistical potentials Good specificity Database-dependent Specificity assessment

Advanced Applications and Integrated Approaches

Network Pharmacology Integration

The integration of molecular docking with network pharmacology represents a powerful approach for understanding polypharmacological effects of compounds like this compound. This combined methodology helps identify potential off-target effects, elucidate complex mechanisms of action, and understand multi-target therapeutic strategies.

Protocol 6: Network Pharmacology with Molecular Docking

  • Step 1: Target Prediction - Identify potential protein targets for this compound using reverse docking approaches against a panel of therapeutic targets or through target prediction servers like SwissTargetPrediction and PharmMapper.

  • Step 2: Network Construction - Construct a compound-target-pathway network using tools like Cytoscape, connecting this compound to its predicted targets and associated biological pathways.

  • Step 3: Hub Target Identification - Analyze the network to identify hub targets with high connectivity using topological parameters like degree centrality, betweenness centrality, and closeness centrality.

  • Step 4: Pathway Enrichment Analysis - Perform KEGG pathway and Gene Ontology enrichment analyses to identify biological processes and pathways significantly enriched with this compound's predicted targets.

Molecular Dynamics Simulations

Protocol 7: Post-Docking Validation with MD Simulations

  • Step 1: System Preparation - Solvate the docked this compound-protein complex in an appropriate water model (e.g., TIP3P) and add counterions to neutralize the system charge.

  • Step 2: Energy Minimization - Perform steepest descent and conjugate gradient energy minimization to remove steric clashes and optimize the system geometry.

  • Step 3: Equilibrium Phases - Conduct gradual equilibration through NVT (constant Number, Volume, Temperature) and NPT (constant Number, Pressure, Temperature) ensembles to stabilize the system at physiological conditions (310 K, 1 atm).

  • Step 4: Production Run - Execute extended MD simulations (typically 50-200 ns) while tracking stability metrics including RMSD, RMSF, radius of gyration, and interaction persistence.

  • Step 5: Binding Free Energy Calculations - Employ MM-PBSA or MM-GBSA methods to compute binding free energies, providing more reliable affinity estimates than docking scores alone.

Integrated Workflow for Drug Discovery

The following pathway diagram illustrates how molecular docking integrates with complementary methods in a comprehensive drug discovery workflow for this compound:

advanced_drug_discovery start Start with this compound target_pred Target Prediction (Reverse Docking) start->target_pred network_pharma Network Pharmacology Analysis target_pred->network_pharma mol_docking Molecular Docking Studies network_pharma->mol_docking md_sim Molecular Dynamics Simulations mol_docking->md_sim admet ADMET Prediction md_sim->admet opt_candidates Optimized Candidates admet->opt_candidates

Technical Considerations and Best Practices

Data Quality Control and Validation

Quality control is essential throughout the molecular docking pipeline to ensure reliable results. Several specific measures should be implemented when studying this compound:

  • Structure Quality Assessment: Verify the quality of protein structures using validation tools like MolProbity or PDB Validation Reports, paying attention to Ramachandran plots, rotamer outliers, and clash scores. For this compound, specifically confirm the reasonable geometry of its macrocyclic ring.

  • Docking Reproducibility: Perform independent docking replicates with different random seeds to ensure pose consistency, calculating RMSD between replicate runs to confirm methodological stability.

  • Cross-Validation with Experimental Data: Whenever possible, validate computational findings with available experimental data such as binding affinity measurements, mutagenesis studies, or functional assays to establish correlation between predicted and observed results.

  • Statistical Significance: Apply appropriate statistical tests to determine significance of findings, particularly when comparing this compound's binding to reference compounds or when identifying subtle differences between similar binding poses.

Computational Resource Management

Molecular docking studies vary considerably in their computational demands, from simple single-compound docking to large-scale virtual screens. Effective resource management ensures efficient research progress:

  • Hardware Considerations: For routine this compound docking against single targets, standard workstations with multicore processors and adequate RAM (16-32 GB) are sufficient. For larger virtual screens, high-performance computing clusters or cloud computing resources may be necessary.

  • Parallelization Strategies: Leverage the multithreading capabilities of modern docking software (e.g., AutoDock Vina's CPU threading or GNINA's GPU acceleration) to significantly reduce computation time.

  • Storage and Organization: Implement systematic data management practices, including version control for protein and ligand structures, comprehensive record-keeping of docking parameters, and organized storage of result trajectories and analysis outputs.

Conclusion

These application notes and protocols provide a comprehensive framework for conducting molecular docking studies specifically tailored to investigate this compound's interactions with biological targets. The integrated approach combining traditional docking with network pharmacology and molecular dynamics simulations offers a powerful strategy to elucidate this compound's potential mechanisms of action and therapeutic applications. By following these standardized protocols, researchers can generate reliable, reproducible data that effectively bridges computational predictions and experimental validation, accelerating the development of this compound and related compounds as potential therapeutic agents.

References

target prediction for Muscopyridine bioactive compound

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bioactive Musk Compounds

Musk compounds, such as Muscone and Muscopyridine, are known for their significant pharmacological properties. Muscone has been demonstrated to treat ischemic stroke by reducing neuronal necrosis, protecting the blood-brain barrier, and ameliorating neurological impairment due to cerebral ischemia [1]. It also shows efficacy in treating Alzheimer's disease and exhibits inhibitory effects on gastric cancer [1]. However, its clinical application, and by extension that of similar compounds like this compound, is limited by poor water solubility and moderate stability [1]. Target prediction is a crucial first step in overcoming these limitations and guiding drug development efforts.

Protocol for Target Prediction & Mechanism Elucidation

This integrated protocol combines network pharmacology, molecular docking, and experimental validation to predict and confirm the targets of bioactive compounds. The workflow for this multi-step process is outlined below.

workflow Start Start: Input Bioactive Compound Step1 1. Compound Screening & Target Identification Start->Step1 Step2 2. Disease Target Collection Step1->Step2 Step3 3. PPI Network Construction Step2->Step3 Step4 4. GO & KEGG Pathway Enrichment Step3->Step4 Step5 5. Molecular Docking Validation Step4->Step5 Step6 6. Experimental Validation (in vitro/vivo) Step5->Step6 End End: Proposed Mechanism of Action Step6->End

Phase 1: In Silico Target Prediction & Network Analysis

This phase involves using bioinformatics tools to predict potential targets and pathways.

  • Step 1: Compound Screening and Target Identification

    • Objective: To identify the primary active ingredients of the compound and predict their protein targets.
    • Methodology:
      • Retrieve the canonical SMILES string or 3D structure of the compound (e.g., this compound) from PubChem.
      • Input the structure into the Swiss Target Prediction platform to forecast potential protein targets [2].
      • Standardize the resulting target names using the UniProtKB database.
    • Key Tools: PubChem, Swiss Target Prediction, UniProtKB.
  • Step 2: Disease Target Collection

    • Objective: To gather genes known to be associated with the disease of interest (e.g., Ischemic Stroke).
    • Methodology:
      • Search disease-related keywords in databases such as MalaCards, OMIM, DisGeNET, Genecards, DrugBank, and TTD [2].
      • Compile a non-redundant list of disease-associated genes.
    • Key Tools: MalaCards, OMIM, DisGeNET, Genecards.
  • Step 3: Network Construction & Analysis

    • Objective: To identify the core targets and their interactions.
    • Methodology:
      • Take the intersection of compound targets and disease targets using a tool like the Venny website.
      • Input the intersected targets into the STRING database to build a Protein-Protein Interaction (PPI) network. Set the species to "Homo sapiens" and a minimum interaction score > 0.4 [2].
      • Import the PPI network into Cytoscape software. Use its built-in tools to perform topological analysis (e.g., by "Degree") to identify hub targets [2].
  • Step 4: Pathway Enrichment Analysis

    • Objective: To understand the biological pathways modulated by the compound.
    • Methodology:
      • Submit the list of intersected target genes to the Metascape platform.
      • Perform Gene Ontology (GO) enrichment analysis and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis.
      • Set a significance threshold of P < 0.05. Visually present the results in bar or bubble charts [2].
Phase 2: Experimental Validation

This phase tests the computational predictions in a biological system.

  • Step 5: Molecular Docking Validation

    • Objective: To simulate and visualize the binding between the compound and the predicted key targets.
    • Methodology:
      • Ligand Preparation: Download the 3D structure of the active ingredient and convert it to .pdbqt format using software like AutoDockTools [2].
      • Protein Preparation: Retrieve the 3D crystal structures of the key target proteins (e.g., SRC, MAPK3) from the PDB database. Remove water molecules and original ligands, add hydrogen atoms, and also convert to .pdbqt format [2].
      • Docking: Perform molecular docking using AutoDock Vina. A binding energy < 0.0 kcal/mol indicates spontaneous binding, with lower values signifying more stable interactions [2].
  • Step 6: In Vitro Experimental Validation

    • Objective: To confirm the compound's effect on target gene expression in a cellular model.
    • Methodology:
      • Cell Model: Utilize a relevant cell line. For neurological targets, the HT-22 hippocampal neuronal cell line is appropriate. Establish an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) model to simulate ischemic conditions [2].
      • Treatment Groups: Include a control group, model (OGD/R) group, and compound-treated groups at various concentrations (e.g., CMI at 0.01%, 0.001%, 0.0001%) [2].
      • Gene Expression Analysis: Use Reverse Transcription-Polymerase Chain Reaction (RT-PCR) to detect and quantify the mRNA expression levels of the predicted key targets (e.g., PIK3CA, MAPK3, SRC) [2].

Key Data from Muscone Studies

The tables below summarize quantitative data and key experimental parameters from research on muscone, which can serve as a reference for investigating this compound.

Table 1: Key Targets and Pathways for Musk Compounds in Ischemic Stroke (from Network Pharmacology) [2]

Target Gene Protein Name Function / Role Degree in PPI
SRC Proto-oncogene tyrosine-protein kinase SRC Regulates cell proliferation, differentiation, and survival. High
TP53 Cellular tumor antigen p53 Master regulator of apoptosis and cell cycle arrest. High
PIK3R1 Phosphatidylinositol 3-kinase regulatory subunit alpha Part of the PI3K/Akt signaling pathway, promoting cell survival. High
MAPK3 Mitogen-activated protein kinase 3 (ERK1) Central to the MAPK signaling pathway, involved in cell survival/proliferation. High
PIK3CA Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform Catalytic subunit of PI3K; key in PI3K/Akt pathway. High

Table 2: Key Signaling Pathways Implicated in the Treatment of Ischemic Stroke [2]

KEGG Pathway Name Core Targets Involved Biological Significance
PI3K-Akt signaling pathway PIK3CA, PIK3R1 Inhibits apoptosis, promotes cell survival and proliferation.
Rap1 signaling pathway SRC, MAPK3 Involved in cell adhesion, migration, and synaptic plasticity.
MAPK signaling pathway MAPK3, MAPK1 Regulates a wide range of cellular activities including stress response.

Table 3: Parameters for Molecular Docking Validation [2]

Parameter Specification
Docking Software AutoDock Vina (v.1.1.2)
Ligand File Format .pdbqt
Protein Preparation Remove water molecules and ligands; add hydrogen atoms.
Binding Energy Threshold < 0.0 kcal/mol (indicating binding activity)
Visualization Software PyMOL 2.5.2

Proposed Signaling Pathway

Based on the network pharmacology and validation studies for compound musk injection (which contains muscone), the following diagram illustrates the proposed mechanism of action by which musk compounds like this compound might exert their therapeutic effects against ischemic stroke.

mechanism MuskCompound Musk Compound (e.g., this compound) PIK3CA PIK3CA MuskCompound->PIK3CA Up-regulates SRC SRC MuskCompound->SRC Down-regulates MAPK3 MAPK3/ ERK1 MuskCompound->MAPK3 Up-regulates PIK3R1 PIK3R1 PIK3CA->PIK3R1 Activates PI3K/Akt Pathway Akt Akt PIK3R1->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis Survival Neuronal Survival & Proliferation Akt->Survival Inflammation Inhibition of Inflammatory Response SRC->Inflammation MAPK3->Survival MAPK Pathway

Researcher's Checklist & Key Considerations

  • Start with In-Silico Prediction: Always begin with a comprehensive network pharmacology analysis to generate testable hypotheses and narrow down the list of potential targets from thousands to a manageable number of high-probability candidates.
  • Validate Binding Affinity: Use molecular docking to computationally assess whether your compound is likely to bind to the predicted targets before moving to costly and time-consuming wet-lab experiments. Prioritize targets with the most favorable (most negative) binding energies.
  • Confirm Biological Activity: Final validation must come from cellular (in vitro) or animal (in vivo) experiments. RT-PCR is a standard method to confirm that the compound actually influences the mRNA expression of the predicted targets in a relevant biological model.
  • Consider Drug Delivery Challenges: Be aware that compounds like muscone and, by analogy, this compound, often have poor water solubility [1]. For future therapeutic application, explore advanced delivery systems such as cyclodextrin metal-organic frameworks (γ-CD-MOFs), which have been shown to significantly enhance the solubility and stability of muscone [1].

Conclusion

While specific data for this compound is needed, the robust methodologies established for the closely related compound Muscone provide a ready-to-use framework. By following these application notes and protocols, researchers can systematically predict, validate, and elucidate the mechanism of action for this compound, accelerating its development as a potential therapeutic agent.

References

Application Notes: Advanced Cyclization Methods in Fragrance Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Cyclization Method Key Fragrance Compounds Catalyst/Reaction System Key Features & Advantages
Diels-Alder Cycloaddition [1] [2] Georgyone, Arborone, Ambrelux [2] Chiral oxazaborolidinium cation, AlCl₃ [2] 100% atom economy; enantioselectivity; access to complex bicyclic scaffolds [1] [2]
Formal [4+2] Cycloaddition [2] 1,4-Cyclohexadiene Carboxylates (fruity, green notes) Co(I) or Rh(I) with chiral phosphoramidite ligand [2] High regioselectivity and enantioselectivity with chiral ligands; modular for diverse ester profiles [2]
Macrocyclization [3] Muscone, Civetone, Exaltone Ring-Closing Metathesis (RCM), Dieckmann Condensation [3] Builds 14-19 membered macrocycles; RCM is efficient and scalable; overcomes "Transannular Interactions" [3]
Enzyme-Catalyzed Cyclization [4] [5] Patchoulol, Santalol, Valencene Terpene Synthases, Cytochrome P450s [5] High stereoselectivity; sustainable "green" process; produces "natural" labeled compounds [5]
Flow Chemistry Cyclization [6] (+)-Nootkatone, Raspberry Ketone Derivates Packed-bed reactors (Raney Nickel), TiO₂ (photocatalyst) [6] Superior heat/mass transfer; safer handling of O₂; high-yielding, scalable multi-step sequences [6]

Detailed Experimental Protocols

Protocol 1: Enantioselective Diels-Alder Synthesis of Georgyone [2]

Objective: To synthesize the woody-amber fragrance Georgyone via a catalytic, enantioselective Diels-Alder reaction.

Materials:

  • Diene: 1,3-Butadiene derivative
  • Dienophile: Butenal derivative
  • Catalyst: Chiral oxazaborolidinium salt (prepared from a corresponding α,α-diarylprolinol)
  • Solvent: Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, charge a flame-dried round-bottom flask with the chiral oxazaborolidinium catalyst (10 mol%) in anhydrous DCM at -78°C.
  • Addition: Slowly add a solution of the diene (1.2 equiv) and the butenal derivative (1.0 equiv) in anhydrous DCM dropwise over 30 minutes.
  • Reaction Monitoring: Stir the reaction mixture at -78°C and monitor by TLC or GC-MS until the dienophile is fully consumed (typically 12-16 hours).
  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with DCM.
  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude Diels-Alder adduct via flash column chromatography.
  • Final Transformation: Subject the purified adduct to a final annulative isomerization step (e.g., using a protic or Lewis acid) to furnish Georgyone. Purify the final product using distillation or recrystallization.

Technical Note: The "magic methyl effect" is critical for odor intensity. The absolute configuration of the product, determined by the chiral catalyst, directly influences the odor threshold and quality [2].

Protocol 2: Ring-Closing Metathesis (RCM) for Civetone Synthesis [3]

Objective: To synthesize the macrocyclic musk Civetone (cycloheptadec-9-en-1-one) using a ruthenium-catalyzed RCM.

Materials:

  • Linear Precursor: Diethyl tetradec-13-ene-1,14-dioate (synthesized from aleuritic acid) [3].
  • Catalyst: Grubbs II catalyst (Benzylidene-bis(tricyclohexylphosphine)-dichlororuthenium).
  • Solvent: Toluene, degassed.

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the linear diester precursor in dry, degassed toluene under an inert atmosphere to achieve a high dilution concentration (approx. 0.01 M).
  • Catalyst Addition: Add the Grubbs II catalyst (5 mol%) in one portion.
  • Reflux: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS for the consumption of the starting material.
  • Cyclization & Work-up: After completion, cool the reaction to room temperature. The macrocyclic diester will form. Concentrate the mixture under reduced pressure.
  • Hydrolysis & Decarboxylation: Reflux the crude diester with a solution of KOH in ethanol for hydrolysis, followed by acidification and thermal decarboxylation to yield Civetone.
  • Purification: Purify the final product via vacuum distillation.

Technical Note: High dilution is crucial to suppress intermolecular oligomerization and favor the intramolecular macrocyclization pathway [3].

The workflow for synthesizing macrocyclic musks via RCM is a key transformation, as shown in the following diagram:

G cluster_rxn Ring-Closing Metathesis (RCM) LinearDiester Linear α,ω-Diester Precursor MacrocyclicDiester Macrocyclic Diester LinearDiester->MacrocyclicDiester High Dilution Toluene, 80°C RutheniumCatalyst Grubbs II Catalyst Civetone Civetone MacrocyclicDiester->Civetone KOH / EtOH Δ, then H⁺ Hydrolysis Hydrolysis & Decarboxylation

Protocol 3: Biocatalytic Synthesis of Nootkatone by Flow Oxidation [6]

Objective: To produce the valuable grapefruit fragrance (+)-Nootkatone via a continuous, catalyst-free oxidation of (+)-Valencene.

Materials:

  • Substrate: (+)-Valencene, neat.
  • Oxidant: Oxygen (O₂) gas.
  • Equipment: Microreactor system with a gas-liquid mixer and PTFE tubing.

Procedure:

  • Flow Setup: Set up a continuous flow system comprising two feed streams: one for neat (+)-Valencene and one for O₂ gas.
  • Mixing & Reaction: Use a T-mixer to combine the streams, creating a segmented gas-liquid flow. Pass this segmented flow through a temperature-controlled reactor coil (e.g., 100°C, 10-minute residence time).
  • Product Collection: Collect the effluent from the reactor in a cooled vessel.
  • Purification & Analysis: Extract the product mixture with an organic solvent and concentrate. The yield of (+)-Nootkatone can be determined by GC-MS and purified via flash chromatography.

Technical Note: The segmented flow regime in the microreactor provides a large surface-to-volume ratio, enhancing mass transfer of O₂ into the liquid phase and accelerating the reaction by up to 100 times compared to batch conditions [6].

Strategic Workflow for Method Selection

Choosing the right cyclization strategy is paramount. The following diagram outlines a decision-making workflow to guide researchers in selecting the optimal method based on their target fragrance structure.

Conclusion

The field of fragrance synthesis leverages a powerful toolkit of cyclization methods, each with distinct advantages. Diels-Alder and formal cycloadditions provide efficient access to complex carbocyclic structures with high stereocontrol [1] [2]. Macrocyclization techniques like RCM have solved the historical challenge of constructing large rings, enabling the practical synthesis of prized musks [3]. The growing emphasis on sustainability is driven by biocatalytic methods that offer unparalleled selectivity and natural product labeling [5], while flow chemistry addresses the need for safer, more efficient, and scalable industrial processes [6]. Mastery of these complementary techniques empowers scientists to rationally design and synthesize novel fragrance molecules with targeted olfactory properties.

References

Theoretical Protocol: Extraction & Isolation of Muscopyridine

Author: Smolecule Technical Support Team. Date: February 2026

Muscopyridine is a macrocyclic musk compound. Unlike common plant alkaloids or phenolics, it is typically found in animal secretions (e.g., the scent glands of the musk deer). Its isolation is challenging due to low natural abundance and the complex lipid-rich matrix in which it is found.

The workflow below outlines the key stages for isolating and characterizing this compound from a natural source.

workflow start Start: Raw Material (Animal Gland Secretions) step1 Step 1: Solvent Extraction (non-polar solvent) start->step1 step2 Step 2: Crude Extract (complex lipid mixture) step1->step2 step3 Step 3: Primary Purification (Liquid-Liquid Partitioning) step2->step3 step4 Step 4: Enriched Fraction step3->step4 step5 Step 5: Chromatography (Normal Phase or HPLC) step4->step5 step6 Step 5b: Analytical TLC/GC-MS (Mid-process check) step4->step6 Quality Control step7 Step 6: Pure this compound step5->step7 step6->step5 Feedback step8 Step 7: Structure Elucidation (NMR, MS, FTIR) step7->step8

Detailed Methodological Steps

1. Sample Preparation and Extraction

  • Source Material: Historically, the natural source is the dried secretion from the caudal gland of the musk deer (Moschus spp.). Due to ethical and conservation concerns (all species are endangered and listed under CITES), only use legally sourced, certified material from regulated and sustainable origins. Synthetic routes are now standard.
  • Pre-processing: If using glandular tissue, it should be freeze-dried and finely powdered to increase surface area.
  • Extraction:
    • Method: Soxhlet extraction or cold maceration.
    • Solvent: Non-polar to mid-polarity solvents are optimal for musk compounds. Use n-hexane, dichloromethane (DCM), or diethyl ether.
    • Procedure: Add solvent to the powdered material (e.g., 10:1 solvent-to-solid ratio) and extract for 6-24 hours. Filter and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude oily residue [1] [2].

2. Purification and Isolation

  • Liquid-Liquid Partitioning: The crude extract contains many co-extracted lipids and pigments.
    • Dissolve the crude extract in 90% methanol (or acetonitrile) and partition against n-hexane. This compound, being relatively non-polar, will preferentially partition into the n-hexane layer. This step effectively removes polar impurities.
  • Chromatography:
    • Adsorbent: Use silica gel (60-120 mesh) for column chromatography.
    • Mobile Phase: Employ a gradient elution starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in n-hexane). This compound is expected to elute in a low-polarity fraction (e.g., 1-3% ethyl acetate).
    • Monitoring: Analyze all fractions by Thin-Layer Chromatography (TLC) on silica plates. Develop with n-hexane:ethyl acetate (95:5) and visualize using UV light (if applicable) or by spraying with vanillin-sulfuric acid reagent followed by heating, which produces colored spots for organic compounds.
    • Final Purification: For higher purity, use preparative HPLC with a normal-phase silica column and an isocratic solvent system like n-hexane:isopropanol (99:1). Collect the peak corresponding to the standard retention time of this compound.

Identification and Characterization

Once an isolated compound is obtained, confirm its identity as this compound using the following techniques. The table below summarizes the key data to collect.

Table 1: Analytical Techniques for this compound Characterization

Technique Expected Key Data/Result Purpose
Gas Chromatography-Mass Spectrometry (GC-MS) Strong molecular ion peak at m/z 251.3 [M]⁺; characteristic fragmentation pattern. Confirm molecular weight and provide initial identity confirmation. Ideal for volatile musk compounds.

| Nuclear Magnetic Resonance (NMR) (¹H & ¹³C) | ¹H NMR: Singlets for 3 methyl groups (~δ 0.8-1.0 ppm); multiplet for -CH₂- of macrocycle (~δ 1.2-1.4 ppm). ¹³C NMR: 15 carbon signals, including 3 methyl carbons. | Elucidate molecular structure, confirm the macrocyclic ring, and define the positions of methyl substituents. | | Fourier-Transform Infrared Spectroscopy (FTIR) | Aliphatic C-H stretches (~2950, 2870 cm⁻¹); no carbonyl (C=O) or other strong functional group peaks. | Identify functional groups present and confirm the aliphatic, non-oxygenated nature of the molecule. | | High-Resolution Mass Spectrometry (HRMS) | Exact mass calculated for C₁₆H₂₉N [M]⁺: 251.2248. | Provide definitive confirmation of the molecular formula. |

The synthesis pathway for this compound is well-established and crucial for producing the analytical standard needed to validate any isolation protocol. The following diagram illustrates the core synthetic logic.

synthesis A Starting Material (e.g., Cyclopentadecanone) B Step 1: Oximation (NH₂OH·HCl) A->B C Oxime Intermediate B->C D Step 2: Beckmann Rearrangement (PCl₅, or other Lewis acid) C->D E Lactam Intermediate (Macrocyclic Amide) D->E F Step 3: Reduction (LiAlH₄) E->F G Final Product (this compound) F->G

Application Notes for Researchers

  • Ethical Sourcing is Paramount: The isolation of this compound from natural animal sources is primarily of historical and academic interest. For any practical application, synthetic this compound is the standard and ethically responsible choice.
  • Use a Synthetic Standard: For reliable identification during isolation, always run a co-injection (GC-MS) and co-spotting (TLC) with a commercially available synthetic this compound standard. This directly compares the retention time and spectroscopic properties of your isolated compound with a known authentic sample.
  • Focus on Synthesis: Given the complexities of natural isolation, research efforts are better directed toward improving the efficiency, yield, and green chemistry metrics of the synthetic pathway outlined above [1] [2].

References

optimizing Muscopyridine synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods & Optimization Guides

The table below summarizes two key synthesis approaches for muscopyridine and its analogs, highlighting the advantages of modern methods.

Synthesis Method Key Reagents & Conditions Reported Advantages & Notes
Classic One-Step Cross-Coupling [1] Dichloropyridine, Di-Grignard reagent, Ni(dppp)Cl₂ (catalyst), THF, 35-40°C, under N₂, up to 20 hours. One-step preparation; improved yield over previous multi-step methods; also used to synthesize analogs 2, 3, and 4; product structures confirmed by UV, IR, MS, and ¹H NMR [1].
Modern Ring-Closing Metathesis (RCM) [2] Details not specified in search results; a convergent total synthesis using ring-closing metathesis strategy. Achieved enantiomerically natural form; used to determine absolute stereochemistry over 50 years after its isolation [2].

Frequently Asked Questions (FAQs)

Q1: Why is my yield in the Ni-catalyzed cross-coupling reaction low? Low yields are often due to air/moisture sensitivity or incorrect reagent addition.

  • Cause: Catalyst Deactivation. The Ni catalyst is likely air-sensitive. Exposure to air or moisture can deactivate it, stopping the reaction.
  • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk-line techniques. Use anhydrous solvents and ensure glassware is thoroughly flame-dried [1].
  • Cause: Improper Addition Rate. The di-Grignard reagent must be added slowly.
  • Solution: The procedure specifies slow dropwise addition of the di-Grignard reagent solution to the reaction mixture. Rapid addition can lead to side reactions and decreased yield [1].

Q2: Are there more modern alternatives to the classic synthesis? Yes, Ring-Closing Metathesis (RCM) has been successfully employed as a convergent strategy for the total synthesis of this compound. This method is particularly valuable for constructing the large macrocyclic ring and can provide the product in its natural enantiomeric form [2]. This approach represents a significant advance in the field of olefin metathesis for complex molecule synthesis [3].

Q3: How can I confirm the identity of my synthesized this compound? The classic study used a combination of spectroscopic techniques: UV, IR, Mass Spectrometry (MS), and ¹H NMR [1]. For definitive confirmation, especially of stereochemistry, comparing your data with a synthesized authentic sample of known absolute configuration is recommended [2].

Troubleshooting Common Experimental Issues

The following workflow outlines a systematic approach to diagnosing and resolving low yield issues in the Ni-catalyzed cross-coupling reaction.

Start Low Reaction Yield Step1 Check Inert Atmosphere Start->Step1 Step2 Verify Reagent Addition Step1->Step2 No Issue Res1 Re-setup with strict air-free techniques Step1->Res1 Potential Issue Step3 Confirm Reagent Purity Step2->Step3 No Issue Res2 Ensure slow dropwise addition of di-Grignard Step2->Res2 Potential Issue Step4 Review Reaction Conditions Step3->Step4 No Issue Res3 Use freshly purified or high-purity reagents Step3->Res3 Potential Issue Res4 Maintain 35-40°C and stir for full 20h Step4->Res4 Potential Issue

Detailed Experimental Protocol: Ni-Catalyzed Cross-Coupling

This is a generalized procedure based on the one-step method for synthesizing this compound and its analogs [1].

Objective: One-step preparation of this compound via cyclocoupling.

Key Safety Note: This procedure involves air- and moisture-sensitive reagents. Perform all steps using standard Schlenk-line techniques under an inert nitrogen atmosphere.

Materials:

  • Catalyst: Ni(dppp)Cl₂ (catalytic amount)
  • Solvent: Anhydrous Tetrahydrofuran (THF)
  • Reactants: Di-Grignard reagent, Dichloropyridine (equimolar quantity)

Procedure:

  • Setup: Under a nitrogen atmosphere, add an equimolar quantity of dichloropyridine to a reaction flask with anhydrous THF. Add a catalytic amount of Ni(dppp)Cl₂. Stir the mixture well.
  • Reagent Addition: In a separate vessel, prepare a THF solution of the di-Grignard reagent. Add this solution to the main reaction mixture via a dropping funnel or syringe pump, ensuring slow, dropwise addition.
  • Reaction: Continue stirring the reaction mixture at a maintained temperature of 35-40°C for up to 20 hours.
  • Work-up & Purification: After the reaction is complete, standard aqueous work-up and purification techniques (e.g., chromatography, distillation) should be applied to isolate the desired this compound product.
  • Characterization: Confirm the structure of the final product and intermediates using UV, IR, MS, and ¹H NMR spectral data [1].

Analytical Verification & Application Context

  • Differentiating Natural Musk: this compound is a characteristic component of natural musk. Its detection via GC/MS can be used to reliably differentiate between natural and artificial musk sources [2].
  • Broader Metathesis Context: The use of ring-closing metathesis for this compound synthesis is part of a wider trend in applying advanced carbonyl-olefin metathesis strategies for constructing complex aromatic heterocycles and natural products [3].

References

challenges in Muscopyridine detection and quantification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the most significant challenges in quantifying low-abundance metabolites like muscopyridine? The primary challenges stem from the complex biological matrices in which these compounds are found. These matrices can cause matrix effects, where other co-eluting components suppress or enhance the analyte's signal, leading to inaccurate quantification [1]. Furthermore, the endogenous presence of the analyte makes it difficult to create a true "blank" matrix for calibration, and metabolites often have a wide range of physico-chemical properties, complicating their simultaneous extraction and analysis [1].

  • What is the difference between LOD and LOQ, and why are they critical? The Limit of Detection (LOD) is the lowest concentration at which a substance can be reliably detected but not necessarily quantified. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy [2]. These parameters are fundamental for validating any analytical method, as they define the working range and sensitivity of your assay for compounds like this compound.

  • What is the gold standard method for achieving accurate quantification? The most robust technique for absolute quantitation is the use of stable isotope-labeled internal standards (IS) [1]. An isotopically labeled version of this compound (e.g., deuterated) would be ideal. It corrects for losses during sample preparation and variations in ionization efficiency during MS analysis, as it behaves almost identically to the native compound but can be distinguished by the mass spectrometer.

  • How can I improve the sensitivity of my LC-MS method for this compound? Sensitivity can be enhanced through method optimization at several stages. This includes optimizing the sample preparation for efficient extraction, improving the chromatographic separation to reduce matrix effects, and using a mass spectrometer in a sensitive, targeted mode like Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument [1].


Troubleshooting Guides

Guide 1: Dealing with High Background Noise or Poor Signal-to-Noise Ratio

Problem: Inconsistent or low signal for your target analyte, making detection and quantification unreliable.

Possible Causes and Solutions:

  • Cause 1: Suboptimal Chromatographic Separation
    • Solution: Re-optimize the LC method. Adjust the gradient, mobile phase composition, or try a different chromatography column (e.g., HILIC for polar compounds) to improve separation and reduce co-elution of matrix components [1].
  • Cause 2: Instrument Contamination or Source Dirtiness
    • Solution: Perform routine maintenance of the LC system and MS ion source. Clean or replace the capillary, cones, and other relevant parts according to the manufacturer's schedule.
  • Cause 3: Inefficient Ionization
    • Solution: Tune the MS source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) specifically for this compound to maximize ionization efficiency.
Guide 2: Addressing Inaccurate Quantification and Poor Reproducibility

Problem: High variability between replicate samples or concentration values that do not match expectations.

Possible Causes and Solutions:

  • Cause 1: Lack of a Suitable Internal Standard
    • Solution: The most effective approach is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. It is added at the very beginning of sample preparation to correct for analyte loss and matrix effects [1]. If unavailable, a structurally analogous compound can be used, though it is less ideal.
  • Cause 2: Improper Calibration Curve
    • Solution: Prepare calibration standards in a matrix that closely mimics your sample. If a true analyte-free matrix is unavailable, use an artificial matrix or a depleted matrix [1]. Always perform a parallelism assay to verify that the sample dilution curve is parallel to the standard curve [1].
  • Cause 3: Inconsistent Sample Preparation
    • Solution: Standardize and rigorously control the sample preparation protocol. Use calibrated pipettes, consistent incubation times and temperatures, and ensure all steps are performed identically across samples.

Key Quantitative Metrics and Method Validation

Before quantifying a specific compound, it is crucial to define and validate the performance characteristics of your analytical method. The table below summarizes the core parameters and their target values based on established guidelines [1] [2].

Parameter Definition Target / Acceptable Criteria
Limit of Detection (LOD) Lowest concentration detectable above background noise [2]. Signal-to-noise ratio ≥ 3:1 [2].
Limit of Quantification (LOQ) Lowest concentration measurable with acceptable accuracy and precision [2]. Signal-to-noise ratio ≥ 10:1 [2].
Linear Range Concentration interval where response is linearly proportional to concentration. Correlation coefficient (R²) > 0.99.
Accuracy Closeness of measured value to true value. Typically 85-115% recovery of known spikes.
Precision Closeness of repeated measurements (Repeatability & Reproducibility). Relative Standard Deviation (RSD) < 15% (20% at LOQ).

Detailed Experimental Protocol: Absolute Quantification using Internal Standards

This protocol outlines a general workflow for the absolute quantification of a small molecule like this compound in a biological matrix using LC-MS/MS.

Workflow Overview:

The following diagram illustrates the core steps of the quantitative LC-MS/MS workflow, highlighting the key stages from sample preparation to data analysis.

Start Sample Collection SP Sample Preparation (Spike with Internal Standard) Start->SP LC Liquid Chromatography (Separation) SP->LC MS MS/MS Analysis (MRM Detection) LC->MS Data Data Processing (Peak Integration) MS->Data Quant Quantification (Calibration Curve) Data->Quant Report Report Result Quant->Report

Materials and Reagents:

  • Authentic standard of this compound
  • Stable isotope-labeled internal standard (e.g., this compound-d3)
  • Biological samples (plasma, tissue homogenate, etc.)
  • Appropriate solvents for extraction (e.g., methanol, acetonitrile)
  • LC-MS grade water, methanol, and acetonitrile
  • Formic acid or ammonium acetate for mobile phase modifiers

Step-by-Step Procedure:

  • Sample Preparation:

    • Aliquot a known volume or mass of your sample (e.g., 100 µL of plasma).
    • Spike with Internal Standard: Add a known, fixed amount of the isotope-labeled internal standard to every sample, calibration standard, and quality control (QC) sample before any other processing steps. This corrects for variability in subsequent steps [1].
    • Perform protein precipitation or metabolite extraction. A common method is adding 300 µL of cold methanol or a methanol:acetonitrile mixture to the sample, vortexing vigorously, and centrifuging to remove precipitated proteins.
    • Transfer the supernatant to a new vial and either evaporate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent, or dilute directly for LC-MS analysis.
  • Calibration Curve and QC Preparation:

    • Prepare a stock solution of authentic this compound and serially dilute it to create working standards.
    • Prepare calibration standards by spiking the working standards into a control matrix (e.g., artificial matrix, depleted plasma) to cover the expected concentration range.
    • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range to monitor assay performance throughout the batch.
  • LC-MS/MS Analysis:

    • Chromatography: Use a reversed-phase C18 column (or a suitable alternative) with a water/acetonitrile gradient containing 0.1% formic acid. Optimize the gradient for optimal separation and peak shape for this compound.
    • Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization mode based on the compound's properties. Use MRM for the highest sensitivity and specificity.
      • Optimize the MS parameters (collision energy, cone voltage) for this compound and its internal standard by direct infusion of the standard solutions.
      • Create an MRM method that monitors specific precursor-to-product ion transitions for both this compound and the IS.
  • Data Processing and Quantification:

    • Integrate the chromatographic peaks for the this compound and internal standard MRM transitions in all samples and standards.
    • For each calibration standard, calculate the peak area ratio (Analyte Area / Internal Standard Area).
    • Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards, typically using linear regression with 1/x or 1/x² weighting.
    • Use the equation of the calibration curve to back-calculate the concentration of this compound in the unknown and QC samples.

Advanced Methodologies for Complex Challenges

For particularly challenging scenarios, consider these advanced approaches:

  • Chemical Isotope Labeling (CIL): If a standard is not available, CIL uses chemical reactions to introduce a tag with light or heavy isotopes onto specific functional groups (e.g., amines, carboxylic acids) in the analyte. The labeled samples are then pooled and analyzed together, providing accurate relative quantification [1].
  • Quantitative Mass Spectrometry Imaging (qMSI): If spatial distribution of this compound in a tissue sample is required, techniques like MALDI-MSI or DESI-MSI can be applied. Quantitative data can be obtained by spraying an internal standard solution directly onto the tissue section before analysis [1].

References

improving analytical sensitivity for Muscopyridine

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Category Question Evidence-Based Answer & Guidance
Compound Identity What is Muscopyridine? A natural heterophane (metapyridinophane) from musk deer (Moschus moschiferus); synthetic analogs exist [1].
Method Selection Which analytical method is most sensitive? GC-HRMS is highly sensitive. GC-MS is a robust, more accessible alternative for routine analysis [2] [3].
Sample Prep How can I improve my extraction yield? Use less polar solvents (e.g., diethyl ether, hexane). Successive extraction values: Diethyl Ether (7.01% muscone) > Hexane (2.27%) > Ethanol (0.64%) [2].

| Sensitivity | My target signal is weak. What can I do? | 1. Concentrate sample via solvent evaporation. 2. Derivatize analytes for better GC separation/response. 3. Use selected ion monitoring (SIM) in MS for lower detection limits. | | Troubleshooting | I see unexpected peaks in my chromatogram. Why? | Musk is complex; peaks are likely other natural components (steroids, fatty acids, macrocyclic ketones) [3]. Run a blank and compare with a reference standard. |

Analytical Methods & Performance

The table below summarizes key methodologies for musk compound analysis, with muscone data serving as a benchmark for developing this compound methods.

Method Principle Key Performance Metrics (for Muscone) Best for / Notes
GC-HRMS [2] Gas Chromatography with High-Resolution Mass Spectrometry Quantified 2.27% in hexane extract [2] Ultra-high sensitivity/specificity; gold standard for complex matrices and trace analysis.
GC-MS [3] Gas Chromatography with Mass Spectrometry Common quality control method [3] High sensitivity & robustness; widely used for volatile compounds; good balance of performance and accessibility.
HPTLC [2] High-Performance Thin-Layer Chromatography Quantified 1.15% in hexane extract [2] Rapid, cost-effective screening; suitable for initial purity checks and less complex analyses.

Detailed Experimental Protocols

Protocol 1: Successive Extraction for Sample Preparation

This protocol maximizes the recovery of target compounds like this compound from raw musk [2].

Workflow:

G start Start: Raw Musk Material s1 Extract with Hexane (24 hours) start->s1 s2 Collect & Dry Hexane Extract s1->s2 s3 Extract Residue with Chloroform (24 hours) s2->s3 s4 Collect & Dry Chloroform Extract s3->s4 s5 Extract Residue with Ethyl Acetate (24 hours) s4->s5 s6 Collect & Dry Ethyl Acetate Extract s5->s6 s7 Final Extraction with Ethanol (24 hours) s6->s7 s8 Collect & Dry Ethanol Extract s7->s8 end Obtain Four Distinct Extract Fractions s8->end

Procedure:

  • Preparation: Use 200 mL of each solvent for successive extractions of increasing polarity: hexane, chloroform, ethyl acetate, and ethanol [2].
  • Extraction: For each solvent, immerse the raw musk and allow it to percolate for 24 hours.
  • Collection: After each extraction, collect the solvent, dry it under controlled conditions, and weigh the residue.
  • Output: You will obtain four different extract fractions with varying polarities. The hexane and diethyl ether extracts are typically richest in macrocyclic compounds like this compound [2].
Protocol 2: Analysis by GC-HRMS

This protocol outlines the steps for high-sensitivity analysis of prepared extracts [2].

Workflow:

G start Prepared Sample Extract s1 Reconstitute in Appropriate Solvent (e.g., Hexane) start->s1 s2 Filter Solution (0.22 µm membrane) s1->s2 s3 Inject into GC-HRMS System s2->s3 s4 GC Separation (Capillary Column) s3->s4 s5 MS Detection & Analysis (High-Resolution Mass Spec) s4->s5 s6 Data Processing & Quantification s5->s6 end Identification and Quantification of Target s6->end

Procedure:

  • Sample Reconstitution: Precisely weigh the dried extract and dissolve it in a suitable solvent (e.g., hexane or methanol) [2].
  • Filtration: Pass the solution through a 0.22 µm membrane filter to remove particulate matter.
  • Instrumental Analysis:
    • GC Separation: Use a capillary column. The temperature program should be optimized for the separation of volatile compounds.
    • MS Detection: Use an HRMS detector. For high sensitivity, operate in Selected Ion Monitoring (SIM) mode, targeting the specific mass-to-charge ratio (m/z) of this compound and its characteristic fragments.
  • Data Processing: Identify this compound by comparing its retention time and mass spectrum with an authentic reference standard. Quantify it using a calibrated curve.

Key Insights for Improving Sensitivity

  • Leverage Synthetic Chemistry: If a pure this compound standard is unavailable, refer to published one-step cross-coupling synthesis methods to produce your own standard for method development and calibration [4] [1].
  • Understand the Complex Matrix: Recognize that natural musk contains many volatile compounds, including other macrocyclic ketones, pyridine derivatives, and steroids [2] [3]. Effective sample preparation and chromatographic separation are crucial to avoid interference and ensure accurate quantification of this compound.

References

Muscopyridine stability in pharmaceutical preparations

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Musk Analysis & Stabilization

Issue Possible Causes Suggested Solutions & Preventive Measures

| Low muscone/muscopyridine recovery | - Volatility of compounds during sample prep or storage.

  • Degradation under light or heat.
  • Inefficient extraction method. | - Follow stability-enhancing protocols (see FAQ).
  • Use low-temperature and light-protected storage.
  • Validate extraction efficiency with different solvents (e.g., hexane, diethyl ether) [1]. | | Inconsistent analytical results | - Method not optimized for specific matrix.
  • Adulteration of raw musk material.
  • Instrument calibration drift. | - Establish physicochemical quality standards (pH, ash values, extractives) [1].
  • Use GC-HRMS or HPTLC for qualitative and quantitative confirmation [1]. | | Poor solubility & bioavailability | - Inherent lipophilicity of active compounds (muscone/muscopyridine). | - Employ advanced delivery systems (e.g., cyclodextrin Metal-Organic Frameworks) to enhance solubility and stability [2]. |

Frequently Asked Questions (FAQs)

Q1: What are the typical quality standards for musk raw material? A baseline for quality control of musk raw material can include the following physicochemical parameters [1]:

  • pH (10% aqueous solution): 7.72
  • Loss on Drying at 105°C (%w/w): 28.98
  • Total Ash (%w/w): 6.11
  • Extractive Values: Water-soluble (25.01% w/w), Ethanol-soluble (15.62% w/w)

Q2: How can muscone content be reliably determined? Muscone content can be quantified using analytical techniques like High-Performance Thin Layer Chromatography (HPTLC) and Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS). The measured content varies with the extraction solvent [1]:

  • Diethyl ether extract: ~7.01% (GC-HRMS)
  • Hexane extract: ~1.15% (HPTLC) to ~2.27% (GC-HRMS)
  • Ethanol extract: ~0.67% (HPTLC) to ~0.64% (GC-HRMS)

Q3: What is a modern approach to stabilizing volatile active compounds like muscone? Encapsulation within a γ-cyclodextrin Metal–Organic Framework (γ-CD-MOF) has been shown to significantly improve the stability of muscone. A solvent-free loading method can achieve a loading rate of 10.6 ± 0.7% and offers these benefits [2]:

  • Enhanced Solubility: Improves the water solubility of muscone.
  • Superior Stability: Provides significantly improved thermal and photostability.
  • Biocompatibility: The system shows no cytotoxicity, making it safe for pharmaceutical applications.

Experimental Workflow for Musk Analysis

The following diagram outlines a general workflow for the extraction and analysis of musk, based on the methodologies found in the research:

G Start Musk Raw Material A Successive Solvent Extraction Start->A B Physicochemical Analysis Start->B C Extract Fractionation A->C D1 Hexane Extract C->D1 D2 Diethyl Ether Extract C->D2 D3 Ethanol Extract C->D3 E Analytical Quantification D1->E D2->E D3->E F1 HPTLC Analysis E->F1 F2 GC-HRMS Analysis E->F2 G Muscone & Muscopyridine Data F1->G F2->G

Diagram 1: Experimental workflow for the extraction and analysis of musk components.

Suggestions for Next Steps

  • Focus on Muscone: Given that muscone is well-established as the primary active and marker compound in musk, prioritizing its analysis and stabilization is a practical and research-supported strategy [1] [2] [3].
  • Adapt Methods for this compound: The analytical techniques detailed for muscone (e.g., GC-HRMS) are equally suitable for investigating this compound, as it is a known volatile component of musk [1] [3]. You would need to develop and validate specific method parameters for it.
  • Explore the CD-MOF Strategy: The γ-CD-MOF encapsulation technique presents a promising avenue to solve the common challenges of volatility and instability, not only for muscone but potentially for other volatile compounds like this compound [2].

References

separating Muscopyridine from complex natural product matrices

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Muscopyridine and the Separation Challenge

This compound is a metapyridinophane, a macrocyclic compound containing a pyridine ring, and is an important odoriferous constituent of natural musk [1] [2]. Isolating it from natural product matrices is complex because these matrices contain numerous other compounds like steroids, fatty acids, peptides, and other macrocyclic ketones [1].

The key to a successful separation is leveraging the specific chemical properties of this compound. The table below summarizes its characteristics and the primary analytical techniques used for its separation and identification.

Aspect Description & Application
Chemical Nature A heterophane (metapyridinophane); macrocyclic compound with a pyridine ring [2].
Source Dried secretion from the musk sac gland of male musk deer (e.g., Moschus moschiferus) [1].
Separation Goal Isolate from a complex mixture containing macrocyclic ketones (e.g., muscone), steroids, fatty acids, and peptides [1].
Primary Technique Liquid Chromatography, particularly Reversed-Phase HPLC (RP-HPLC) [3].
Detection & Confirmation Gas Chromatography (GC) [1], Liquid Chromatography-Mass Spectrometry (LC-MS) [1], and spectroscopic methods (UV, IR, MS, NMR) [4].

Experimental Workflow for Separation

The following diagram outlines a general workflow for extracting and purifying this compound from a natural matrix, incorporating sample preparation and Solid-Phase Extraction (SPE) as a key clean-up step.

G Start Start: Crude Natural Product Extract PreTreat Sample Pre-Treatment Start->PreTreat SPECondition SPE: Column Conditioning PreTreat->SPECondition SPELoad SPE: Sample Application SPECondition->SPELoad SPEWash SPE: Wash (Remove Interferences) SPELoad->SPEWash SPEElute SPE: Elute (Collect Target Fraction) SPEWash->SPEElute HPLC HPLC Analysis (RP-HPLC with C18 Column) SPEElute->HPLC Confirm Compound Confirmation (LC-MS, GC-MS, NMR) HPLC->Confirm

Here are the detailed protocols for the key steps in the workflow:

Sample Pre-Treatment

The goal is to optimize the sample for effective interaction with the solid phase. Based on the nature of musk, which is a dried secretion, the following pre-treatment is recommended [5]:

  • Dissolution: Homogenize the sample in a suitable polar solvent such as methanol.
  • Dilution: Dilute the methanolic extract with water or a suitable buffer to achieve a composition that favors the retention of this compound on the SPE sorbent.
  • Particulate Removal: Centrifuge or filter the sample to remove any unwanted particulates that could clog the SPE cartridge or HPLC system.
Solid-Phase Extraction (SPE) Clean-up

SPE is used to remove interfering compounds and concentrate the analytes of interest [5]. A reversed-phase SPE cartridge (e.g., C18) is typically suitable.

  • Conditioning: Pass 2-3 column volumes of a solvent like methanol or acetonitrile through the cartridge, followed by 2-3 volumes of water or a buffer matching the sample's solvent strength. Do not let the sorbent dry out.
  • Sample Application: Load the pre-treated sample onto the cartridge at a controlled flow rate (e.g., 1-2 mL/min).
  • Washing: Use an intermediary solvent (e.g., a water-methanol mixture with a low percentage of methanol) to remove impurities that are less strongly bonded to the sorbent than this compound.
  • Elution: Elute this compound using a stronger solvent, such as a high-percentage methanol or acetonitrile solution. Using two small aliquots is more efficient than one large volume.
HPLC Analysis

The final separation and analysis are typically done using Reversed-Phase HPLC (RP-HPLC) [3].

  • Stationary Phase: A non-polar phase like a C18 (ODS) column.
  • Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile or methanol. A common mobile phase modifier is 0.1% trifluoroacetic acid (TFA), which can help suppress ionization and improve peak shape.
  • Elution: A gradient elution is often necessary, starting with a higher percentage of water and increasing the percentage of organic solvent over time to elute this compound.

Troubleshooting Guide

Here are common problems, their causes, and solutions you may encounter during the separation process.

Problem Possible Cause Solution
Low Recovery of Target SPE sorbent dried out during conditioning. Ensure ~1 mm of solvent remains above the sorbent bed during conditioning and equilibration [5].
Incomplete elution from SPE/HPLC column. Use a stronger elution solvent. For HPLC, deliver elution buffer directly to the column center; use larger volumes, longer incubation, or slightly heated buffer for larger molecules [6].
Poor Purity / Co-elution Inadequate selectivity in SPE wash or HPLC gradient. Optimize the wash solvent strength in SPE to remove interferences without eluting the target. For HPLC, fine-tune the mobile phase gradient [5] [3].
Sample overload. Reduce the amount of sample loaded onto the SPE cartridge or HPLC column [5] [6].
Low HPLC Peak Resolution HPLC column degradation or contamination. Use SPE to remove harmful compounds that can degrade the analytical column. Flush and regenerate or replace the HPLC column [5].
Incorrect mobile phase pH or composition. Adjust mobile phase pH to control ionization. Ensure buffers are reconstituted correctly [6] [3].

Frequently Asked Questions

What are the best practices for storing samples and standards?

Elute or reconstitute purified samples in a compatible solvent like water or the initial HPLC mobile phase and store at -20°C. Avoid storing DNA or sensitive compounds in solutions containing magnesium, as this can degrade performance [6].

Are there more selective materials available for clean-up?

Yes, Molecularly Imprinted Polymers (MIPs) are synthetic materials with predetermined selectivity for a particular template molecule. A MIP designed for a specific compound can offer higher selectivity than conventional SPE sorbents for complex natural product extracts [7].

How can I confirm the identity of my isolated compound?

The identity of this compound should be confirmed using a combination of techniques. After HPLC separation, collect the peak of interest and subject it to LC-MS for mass confirmation. Further structural confirmation can be obtained through NMR spectroscopy [4].

References

method validation for Muscopyridine quantification

Author: Smolecule Technical Support Team. Date: February 2026

Established Analytical Methods for Musk Compounds

While methods for Muscopyridine are lacking, the well-established protocols for muscone can provide a valuable technical framework. The following table summarizes the analytical techniques found in the recent literature for quantifying musk constituents.

Analytical Technique Target Compound Key Details from Methodology Source / Reference
GC-HRMS (Gas Chromatography-High Resolution Mass Spectrometry) Muscone Used for qualitative and quantitative estimation; diethyl ether extract showed highest muscone content (7.01%) [1]. [1]
HPTLC (High-Performance Thin Layer Chromatography) Muscone Used for qualitative and quantitative estimation; muscone content of 1.15% and 0.67% for hexane and ethanol extracts, respectively [1]. [1]
UPLC (Ultra-Performance Liquid Chromatography) (Not for this compound) Method developed with AQbD principles; details on column selection, pH, and ion-pairing reagents provide a transferable workflow for complex analyses [2]. [2]

A Proposed Workflow for Method Development

Given the absence of a ready-to-use protocol, your researchers would need to develop and validate a method in-house. The workflow below outlines a systematic approach based on general analytical principles and the techniques used for related compounds.

start Start: Goal to quantify This compound step1 1. Sample Preparation (Successive extraction with solvents like hexane, chloroform, ethanol) start->step1 step2 2. Analytical Technique Selection (GC-MS or LC-MS/MS recommended for specificity and sensitivity) step1->step2 step3 3. Method Development & Optimization (Column, mobile phase, temperature program, ion-pairing reagents) step2->step3 step4 4. Method Validation (Linearity, Accuracy, Precision, LOD, LOQ, Specificity) step3->step4 step5 5. Application & Troubleshooting (Analyze real samples and refine method) step4->step5

FAQs and Troubleshooting Guidance

Based on common challenges in analytical chemistry and the specifics of musk analysis, here are potential FAQs for your support center.

  • FAQ 1: What is the most suitable technique for quantifying this compound?

    • Answer: GC-MS is likely an excellent first choice. Since this compound is a volatile pyridine derivative [3], it is inherently suitable for gas chromatography. Mass spectrometry provides the necessary specificity to distinguish it from other compounds in the complex musk matrix [1]. LC-MS/MS could be developed as an alternative.
  • FAQ 2: How can I improve the separation of this compound from interfering compounds?

    • Answer: The complex nature of musk requires careful optimization.
      • For GC: Use a temperature gradient program to resolve peaks effectively.
      • For LC: Consider using ion-pairing reagents if the compound is being retained poorly on a standard C18 column. One study used octane-1-sulphonic acid sodium salt to improve the chromatography of a polar compound [2].
  • FAQ 3: Our method lacks sensitivity. What can we do?

    • Answer:
      • Sample Preparation: Ensure a efficient extraction and concentration step. Successive extraction with solvents of varying polarity (e.g., hexane, chloroform) can help isolate the target compound [1].
      • Instrument Tuning: For MS detection, optimize the source parameters and select the most abundant and unique precursor-to-product ion transition for this compound in Selected Reaction Monitoring (SRM) mode to maximize signal-to-noise ratio.

Key Recommendations for Researchers

To conclude, here are the core steps your team should take:

  • Confirm Compound Identity: First, obtain a pure standard of this compound to use as a reference for method development and validation.
  • Leverage Existing Musk Protocols: Use the sample preparation and analysis techniques from published muscone studies as a starting point for your own method development [1] [4].
  • Apply AQbD Principles: Implement Analytical Quality by Design (AQbD) from the start. This systematic approach, which uses risk assessment and experimental design (DoE), builds robustness into your method and facilitates troubleshooting later on [2].

References

reproducibility issues in Muscopyridine research

Author: Smolecule Technical Support Team. Date: February 2026

Framework for a Technical Support Center

The table below outlines the core components your support center should include, modeled on the detailed documentation found for other pharmaceuticals [1] [2] [3].

Component Description & Purpose Example Based on Doxorubicin Research
Troubleshooting Guides Step-by-step protocols to resolve common, specific experimental issues. Addressing low drug loading capacity in polymeric nanocarriers [1].
FAQs Concise answers to frequently asked questions on mechanisms, stability, and protocols. Clarifying mechanisms of action vs. mechanisms of cardiotoxicity [3].
Structured Protocols Detailed, reproducible methodologies for key experiments. Methods for preparing cell membrane-coated biomimetic nanoparticles [4].
Data Tables Summarized quantitative data for easy comparison of results. Tables comparing loading efficiency & advantages/disadvantages of nanocarriers [2].
Pathway/Workflow Diagrams Visual aids to clarify complex signaling pathways or experimental procedures. Diagrams of oxidative stress pathways in cardiotoxicity [5].

Drafting Content for Your Center

Here is how you can develop content for each section, using the structure from the search results as a template.

Example FAQ Section

You can structure questions to address both general knowledge and deep technical issues.

  • Q: What is the primary mechanism of action of Muscopyridine?

    • A: (To be filled with MoA). For comparison, Doxorubicin's primary mechanism involves intercalating into DNA and inhibiting topoisomerase II [1] [6].
  • Q: We are observing high cytotoxicity in healthy cell lines during in vitro assays. What could be the cause?

    • A: This often indicates a lack of targeting or off-site drug release. Consider developing a targeted delivery system. For example, liposomal or polymeric nanocarriers functionalized with targeting ligands (e.g., antibodies, peptides) have been shown to significantly reduce the off-target toxicity of Doxorubicin while improving tumor accumulation [1] [7].
Example Troubleshooting Guide

A clear guide helps researchers systematically solve problems.

Issue: Low Encapsulation Efficiency of this compound in Nanoparticle Formulations

  • Potential Cause 1: Weak drug-carrier interactions.
    • Solution: Modify the polymer or lipid composition to strengthen hydrophobic interactions or incorporate specific functional groups for chemical conjugation [1].
  • Potential Cause 2: Instability of the formulation during preparation.
    • Solution: Optimize preparation parameters such as solvent choice, stirring rate, and temperature. Using cryoprotectants like mannitol during freeze-drying can improve stability [4].
  • Potential Cause 3: The loading method is unsuitable for the drug-carrier pair.
    • Solution: Investigate alternative methods. For instance, the remote active loading method used for Doxil (which exploits a pH gradient) achieves over 90% loading efficiency for Doxorubicin [1].

Visualizing Experimental Workflows

Creating standard operating procedures (SOPs) with visual guides is key to ensuring reproducibility. Below is a generalized workflow for preparing and testing nanoparticle-based drug delivery systems, which can be adapted for this compound.

cluster_1 Characterization Steps cluster_2 In Vitro Assays Nanoparticle Synthesis Nanoparticle Synthesis Drug Loading Drug Loading Nanoparticle Synthesis->Drug Loading Purification Purification Drug Loading->Purification Characterization Characterization Purification->Characterization In Vitro Testing In Vitro Testing Characterization->In Vitro Testing C1 Size & Zeta Potential (DLS) Characterization->C1 C2 Morphology (TEM/SEM) Characterization->C2 C3 Drug Load & Encapsulation (HPLC/UV-Vis) Characterization->C3 In Vivo Evaluation In Vivo Evaluation In Vitro Testing->In Vivo Evaluation A1 Cellular Uptake (Confocal Microscopy) In Vitro Testing->A1 A2 Cytotoxicity (MTT/MTS Assay) In Vitro Testing->A2 A3 Apoptosis & ROS Detection (Flow Cytometry) In Vitro Testing->A3

  • Generalized Workflow for Nanoparticle Drug Testing: This diagram visualizes the key stages in developing and testing a nanoparticle-based drug delivery system, from synthesis to biological evaluation. The Characterization and In Vitro Testing phases are highlighted as critical points where reproducibility issues often arise and require strict protocol adherence.

How to Proceed with this compound

Since public data on this compound is currently unavailable, here are practical steps you can take:

  • Consult Primary Sources: If this is a proprietary compound, the most detailed information will be in internal research and development reports, patents, or chemical vendor documentation.
  • Leverage Analogous Compounds: Use the established protocols for well-known drugs (like Doxorubicin) that share similar chemical properties or mechanisms of action with this compound as a starting point for your experiments.
  • Establish Baselines: Conduct your own foundational experiments to characterize this compound's solubility, stability, and baseline cytotoxicity. This data will form the core of your future troubleshooting guides.

References

sample preparation techniques for Muscopyridine analysis

Author: Smolecule Technical Support Team. Date: February 2026

About Muscopyridine

This compound is an unusual macrocyclic compound found in natural musk. It was first isolated from the ether extract of crude musk and is also identified in civet [1]. Its key characteristics are summarized below.

Property Description
Natural Source Asian musk deer, civet [1]
Class Metapyridinophane [1]

| Significance | • Completes the animalistic character of natural musk [1]. • Used as a characteristic component to differentiate between natural and artificial musk [1]. |

Sample Preparation & Analysis Method

One established method for analyzing natural musk, including for the detection of this compound, is Gas Chromatography-Mass Spectrometry (GC/MS) [1].

The general workflow for this analysis is outlined below. Please note that specific parameters (e.g., column type, temperature gradient) should be optimized for your laboratory's specific equipment and sample type.

cluster_sample Sample Preparation cluster_gcms Instrumental Analysis (GC/MS) cluster_data Data Interpretation Sample Preparation Sample Preparation Instrumental Analysis (GC/MS) Instrumental Analysis (GC/MS) Sample Preparation->Instrumental Analysis (GC/MS) Data Interpretation Data Interpretation Instrumental Analysis (GC/MS)->Data Interpretation 1. Extract musk sample 1. Extract musk sample 2. Filter supernatant 2. Filter supernatant 1. Extract musk sample->2. Filter supernatant 3. Inject into GC/MS 3. Inject into GC/MS 2. Filter supernatant->3. Inject into GC/MS A. Separation (Gas Chromatography) A. Separation (Gas Chromatography) B. Detection & Identification (Mass Spectrometry) B. Detection & Identification (Mass Spectrometry) A. Separation (Gas Chromatography)->B. Detection & Identification (Mass Spectrometry) I. Qualitative differentiation I. Qualitative differentiation II. Identify characteristic components II. Identify characteristic components I. Qualitative differentiation->II. Identify characteristic components

Methodology Details [1]:

  • Sample Preparation: The extract of the musk sample is used. The preparation involves soaking, ultrasonication, and centrifugation. Before analysis, the supernatant solution is filtered through a 0.22 μm Millipore filter.
  • Instrumental Analysis: GC/MS is used to separate and identify the components in the extract.
  • Data Interpretation: The presence of characteristic components like This compound and 3-methylcyclotridecanone is used to differentiate between natural and artificial musk.

Frequently Asked Questions

Why is this compound used as a marker for authenticating natural musk? this compound is a specific compound found in natural animal-derived musk (from musk deer and civet) but is typically absent in synthetic alternatives. Its detection via GC/MS provides a reliable qualitative marker for confirming the natural origin of a musk sample [1].

References

comparative analysis of musk pyridine compounds

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Composition Overview

The chemical composition of musk is complex and varies between natural (from musk deer) and artificial sources. The table below summarizes the key compositional differences:

Component Category Natural Musk Artificial Musk Analytical Method Key Findings
Macrocyclic Ketones Present (e.g., Muscone) [1] Present (Synthetic Muscone) [2] [1] GC-MS [3] Primary odor and active medicinal component; used as a key quality marker [1].
Steroids Present [3] [1] Varies GC-MS [2] Androsterone and prasterone identified as chemical markers to distinguish natural from artificial musk [2].
Pyridine Compounds Present [4] [1] Information Limited GC-MS [2] Acknowledged as a constituent, but specific compounds and quantities are rarely highlighted in comparative studies [4] [1].
Lipids & Fatty Acids Abundant (51.52%) [3] Information Limited GC-MS [3] Recent studies suggest lipids are the most abundant substance in natural musk, involved in odor profile formation [3].
Proteins, Peptides, Amino Acids Present [1] Information Limited Various Contribute to pharmacological activities [1].

Experimental Protocols for Musk Analysis

The most common methodology for comparative analysis of volatile and semi-volatile compounds in musk is GC-MS. Here is a detailed breakdown of a standard protocol:

1. Sample Preparation

  • Sample Collection: Musk samples are obtained from the musk sac of male deer or from manufactured sources. They are stored at -80°C until analysis [3] [5].
  • Metabolite Extraction: A small amount (approx. 50-60 mg) of musk is weighed. Metabolites are extracted using a mixture of methanol and chloroform (e.g., 3:1 ratio) with vortexing and ultrasonication in an ice-water bath [3] [5].
  • Derivatization (for some analyses): To increase volatility for GC, the extract may be derivatized. A common two-step process involves:
    • Methoximation: Using methoxyamination hydrochloride (e.g., at 80°C for 30 minutes) to protect carbonyl groups [5].
    • Silylation: Using a reagent like BSTFA (with 1% TMCS) at 70°C for 1.5 hours to replace active hydrogens with a tert-butyldimethylsilyl group [5].

2. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC):
    • Column: A non-polar or mid-polar capillary column is standard, such as a DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness) [3] [5].
    • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min) [3].
    • Temperature Program: A typical program starts at a low temperature (50°C), then ramps up (e.g., 10°C/min) to a high temperature (310°C) to separate a wide range of compounds [3].
  • Mass Spectrometer (MS):
    • Ionization Mode: Electron Impact (EI) at 70 eV [3].
    • Acquisition Mode: Full scan mode, scanning a mass range of m/z 50-550, is used for untargeted metabolomics to profile all detectable ions [2].

3. Data Processing and Analysis

  • Raw data is processed using software (e.g., Chroma TOF, AMDIS) for peak picking, alignment, and deconvolution [5].
  • Metabolite identification is performed by comparing mass spectra and retention indices with standard libraries (e.g., NIST, Fiehn) [5].
  • For targeted analysis, methods like Multiple Reaction Monitoring (MRM) on a GC-triple quadrupole system can be used for highly sensitive and specific quantification of pre-defined markers [2].

The following diagram illustrates the core workflow for the non-targeted GC-MS metabolomics strategy used in musk analysis:

Non-Targeted GC-MS Metabolomics Workflow SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep GCMSAnalysis GC-MS Analysis SamplePrep->GCMSAnalysis DataProcessing Data Processing GCMSAnalysis->DataProcessing MarkerID Marker Identification DataProcessing->MarkerID Validation Targeted Validation MarkerID->Validation

Pathway and Relationship Visualization

The analysis of musk involves understanding both its biosynthetic pathways and the logical workflow for identifying its source. The following diagram outlines the strategy for tracing whether a traditional Chinese medicine preparation contains natural or artificial musk, which is a key application of this comparative analysis.

Strategy for Musk Source Identification Start TCM Preparation Sample NonTargeted Non-Targeted GC-MS Profiling Start->NonTargeted Chemometrics Chemometric Analysis NonTargeted->Chemometrics FindMarkers Find Potential Markers Chemometrics->FindMarkers Targeted Targeted GC-MS/MS Validation FindMarkers->Targeted Select Markers Marker1 e.g., Prasterone FindMarkers->Marker1 For Artificial Musk Marker2 e.g., Androsterone FindMarkers->Marker2 For Artificial Musk Result Identify Musk Source Targeted->Result

Research Implications and Future Directions

  • Quality Control and Authentication: The identification of specific steroids like prasterone and androsterone as markers for artificial musk is a direct application that helps in the quality control of valuable TCM preparations [2].
  • Focus on Lipids: The recent finding that lipids are the most abundant group of substances in natural musk suggests that this category deserves greater attention in future comparative studies, potentially overshadowing the traditional focus on other compound classes [3].
  • Synthesis of Substitutes: Understanding the composition of natural musk guides the development of effective substitutes, such as artificial musk, which is critical for conservation efforts by reducing pressure on wild musk deer populations [3] [1].

References

Muscopyridine receptor binding affinity studies

Author: Smolecule Technical Support Team. Date: February 2026

Key Finding on Muscopyridine

A 2025 study identified This compound as one of the 12 principal bioactive compounds in Moschus (musk) [1]. This research applied network pharmacology and molecular docking to study musk's effects on viral respiratory tract infections.

Notably, while this compound was confirmed as a relevant compound, the study highlighted that testosterone exhibited the strongest and most consistent binding affinity across the key targets analyzed (including MCL1, MAPK3, and CDK2) [1]. This suggests that this compound may not be the primary compound responsible for the therapeutic effects in that specific context.

Established Experimental Methods for Binding Affinity

Although data on this compound itself is sparse, researchers typically determine receptor binding affinity using several well-established protocols. The table below summarizes the core methodologies you would likely use or find in literature.

Method Name Key Principle Typical Application/Context
Radioligand Binding Assay (RBA) [2] [3] [4] Measures competition between a test compound and a radioactively labeled ligand for receptor binding. A classic, high-sensitivity method for determining affinity (Ki) and characterizing receptor subtypes.
Cell Membrane Chromatography (CMC) [3] [4] Uses cell membranes immobilized on a silica surface as a stationary phase for on-line chromatography to screen ligand-receptor interactions. A rapid method for initial screening and evaluating the affinity of drug candidates.
Microscale Thermophoresis (MST) [5] Detects changes in the movement of a fluorescently labeled molecule in a temperature gradient upon binding. Allows affinity measurements (KD) in non-purified samples, like cell membrane fragments, preserving the native environment.
Competitive Binding Assays A general principle where the test compound competes with a known labeled ligand; detected by fluorescence, radioactivity, etc. Widely used in various formats (e.g., fluorescence polarization) to determine binding potency.

The following diagram outlines the general logical workflow for planning and executing a binding affinity study, which incorporates these methods.

G cluster_1 Experimental Design & Setup cluster_2 Data Generation & Analysis Start Study Goal: Determine Compound Binding Affinity Node1 Select Target Receptor and Membrane Preparation Start->Node1 Node2 Choose Detection Method Node1->Node2 Node3 Method 1: Radioligand Binding Assay (RBA) Node2->Node3 Node4 Method 2: Cell Membrane Chromatography (CMC) Node2->Node4 Node5 Method 3: Microscale Thermophoresis (MST) Node2->Node5 Node6 Perform Assay Node3->Node6 Node4->Node6 Node5->Node6 Node7 Generate Binding Curves and Competition Data Node6->Node7 Node8 Calculate Affinity (Kd/Ki) and Analyze Statistics Node7->Node8 Result Interpret Results and Report Binding Affinity Node8->Result

References

Proposed Molecular Targets of Muscopyridine

Author: Smolecule Technical Support Team. Date: February 2026

While direct validation is scarce, network pharmacology analyses suggest that Muscopyridine, as a bioactive compound found in musk (Moschus), may interact with several key cellular targets. The following table summarizes these potential targets based on current literature.

Target Gene Proposed Role / Function Associated Biological Context Type of Evidence
MCL1 Regulation of apoptosis and host immune responses [1]. Viral Respiratory Tract Infections (VRTIs) [1]. Network Pharmacology, Multi-omics Analysis [1].
MAPK3 Involved in cellular processes like proliferation and differentiation [1]. Viral Respiratory Tract Infections (VRTIs) [1]. Network Pharmacology, Multi-omics Analysis [1].
CDK2 Regulation of viral replication and apoptosis [1]. Viral Respiratory Tract Infections (VRTIs) [1]. Network Pharmacology, Multi-omics Analysis [1].
SRC Non-receptor tyrosine kinase; key target in ischemic stroke treatment [2]. Ischemic Stroke (as part of compound musk injection) [2]. Network Analysis, Molecular Docking, mRNA expression (RT-PCR) [2].

Experimental Protocols for Target Validation

The following methodologies, as seen in research on related musk components like muscone, are central to experimentally confirming molecular targets.

  • 1. Network Pharmacology and Target Prediction

    • Purpose: To systematically predict the potential targets of a compound within the context of a specific disease.
    • Typical Workflow:
      • Compound Screening: Retrieve the 3D structure of this compound from databases like PubChem [2] [3].
      • Target Prediction: Input the compound's structure into prediction platforms such as Swiss TargetPrediction to generate a list of potential protein targets [2] [1].
      • Disease Target Collection: Collect genes related to a disease of interest (e.g., "viral respiratory tract infections") from databases like GeneCards, OMIM, and DisGeNET [2] [1].
      • Intersection Analysis: Identify overlapping targets between the drug and the disease, which are considered potential therapeutic targets [1] [4].
    • Data Analysis: Construct a Protein-Protein Interaction (PPI) network using the STRING database and analyze it with Cytoscape software to identify core targets based on topological features like "degree" [2] [1].
  • 2. Molecular Docking

    • Purpose: To simulate and evaluate the binding affinity and mode of interaction between a compound (ligand) and its predicted protein target.
    • Typical Protocol:
      • Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., MAPK3) from the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands, then add hydrogen atoms [2].
      • Ligand Preparation: Obtain and minimize the energy of the this compound structure, converting it to a suitable file format (e.g., pdbqt) [2].
      • Docking Simulation: Perform the docking using software like AutoDock Vina. The binding site on the protein is often defined based on the known location of a native ligand [2] [1].
      • Analysis: The binding energy (in kcal/mol) is used as the key indicator. A lower (more negative) value suggests a more stable and favorable binding. Results are typically visualized with software like PyMOL [2].
  • 3. In Vitro Cell-Based Validation

    • Purpose: To experimentally confirm the effect of the compound on the predicted targets and pathways in a living system.
    • Typical Protocol:
      • Cell Model: Use a relevant cell line. For neurological targets, this could be a neuronal cell line like HT-22 [2]. For viral infection studies, airway epithelial cells might be used.
      • Treatment and Grouping: Cells are typically divided into a control group, a model/disease group, and groups treated with the compound at various concentrations [2].
      • Gene Expression Analysis (RT-PCR): Isolate mRNA from treated cells. Use Reverse Transcription-Polymerase Chain Reaction (RT-PCR) to quantify the expression levels of the target genes (e.g., MCL1, MAPK3). This verifies if the compound upregulates or downregulates these genes [2] [1].
      • Protein-Level Analysis (Western Blot): Detect and quantify the expression levels of the target proteins or key proteins in the associated signaling pathways (e.g., PI3K/Akt) [5].

The workflow for these core experimental methods can be visualized as follows:

cluster_1 In Silico Prediction & Analysis cluster_2 In Vitro Experimental Validation Start Start: Identify Compound (this compound) A1 1. Target Prediction (Swiss TargetPrediction) Start->A1 A2 2. Disease Target Collection (GeneCards, OMIM, DisGeNET) A1->A2 A3 3. Network Construction & Analysis (STRING, Cytoscape) A2->A3 A4 4. Molecular Docking (AutoDock Vina, PyMOL) A3->A4 Identifies key targets for docking B1 5. Cell Culture & Treatment A4->B1 Hypothesis for in vitro testing B2 6. mRNA Expression Analysis (RT-PCR) B1->B2 B3 7. Protein Expression Analysis (Western Blot) B2->B3 End Validated Molecular Target B3->End

Research Outlook and Considerations

  • Current State: Most evidence for this compound's targets is currently predictive, derived from computational models. Direct experimental confirmation in published literature is still needed [1].
  • Holistic Action: this compound is often studied as a component of natural musk, which contains multiple active compounds like muscone and testosterone [1] [6]. Its therapeutic effects likely result from multi-target actions rather than a single target.
  • Quality Control: When designing experiments, be aware that natural musk is often adulterated due to its high cost. Using authenticated sources or synthesized this compound is crucial for reproducible results [7].

References

Muscopyridine network pharmacology validation

Author: Smolecule Technical Support Team. Date: February 2026

Musk Compounds in Network Pharmacology

While specific data on muscopyridine is limited, several studies have used network pharmacology to investigate musk-derived compounds and complex formulas containing Moschus (musk). The table below summarizes key studies that illustrate the common methodology.

Study Focus / Formula Key Bioactive Compounds Identified Proposed Key Targets / Pathways Primary Proposed Mechanism
Moschus (Musk) for Viral Respiratory Tract Infections (VRTIs) [1] Testosterone, Muscone, This compound, Androstenedione, etc. MCL1, MAPK3, CDK2, EGFR, ESR1 [1] Downregulation of MCL1, MAPK3, and CDK2 to regulate viral replication, apoptosis, and host immune responses [1].
Xihuang Pill (contains Moschus) for Triple-Negative Breast Cancer [2] Multiple compounds from four ingredients (Calculus Bovis, Myrrha, Olibanum, Moschus). NR3C2; PI3K/Akt, MAPK, Rap1 signaling pathways [2] Reduction of cancer stem cell stemness; multi-target, multi-pathway synergistic action [2].
Compound Musk Injection for Ischemic Stroke [3] Multiple compounds from six herbal ingredients. SRC, PIK3CA, MAPK3; PI3K/Akt, MAPK signaling pathways [3] Regulation of inflammatory response and apoptosis via key signaling pathways [3].

A core finding across these studies is that the therapeutic effects are rarely attributed to a single compound. Instead, they result from the synergistic action of multiple components. For instance, in the study on Moschus for VRTIs, testosterone was highlighted as having the strongest binding affinity among the key targets, while this compound was listed as one of several bioactive compounds [1]. This multi-target, pathway-driven mechanism is a central tenet of network pharmacology [2].

Core Experimental Workflow for Validation

Based on the methodologies common to the reviewed studies, the validation of a compound like this compound would typically follow a multi-stage workflow. The diagram below outlines this general process.

G cluster_0 Stage 1: Systems Biology & In Silico Prediction cluster_1 Stage 2: In Silico Validation cluster_2 Stage 3: Experimental Validation (in vitro/in vivo) cluster_legend Methodology Note A Bioactive Compound Screening & Target Prediction B Disease Target Identification A->B C Network Construction & Core Target Analysis (PPI) B->C D Pathway & Functional Enrichment Analysis (KEGG/GO) C->D E Molecular Docking Simulation D->E Key Compound & Target Pairs F Cell-Based Assays (e.g., qRT-PCR, Western Blot) E->F Validate Target Modulation G Animal Model Studies (e.g., Efficacy, Toxicity) E->G End Mechanistic Insight & Hypothesis Generation F->End G->End Start Define Research Scope (Compound & Disease) Start->A Leg The specific experimental parameters (e.g., cell lines, dosing, model systems) would need to be determined for This compound.

The general workflow for network pharmacology validation follows a structured path from data mining to experimental testing [1] [3]:

  • Stage 1 involves identifying the compound's potential protein targets and the genes associated with the disease, then integrating this data to find overlapping targets and key pathways [1] [3].
  • Stage 2 uses molecular docking to computationally simulate how strongly the compound binds to the key targets, helping prioritize candidates for further testing [3].
  • Stage 3 involves laboratory experiments to confirm the predicted mechanisms. Common methods include qRT-PCR or Western Blot to measure changes in gene or protein expression in cells, and animal models (e.g., MCAO for stroke [4] or OGD/R cell models for ischemia [3]) to evaluate efficacy.

Identifying the Research Gap on this compound

Based on the search results, I was unable to find a study where This compound was the central focus of a full network pharmacology validation. The specific quantitative data and direct, experimental comparisons with other musk compounds that you require are not available in the current published literature.

  • This compound is Recognized, Not Isolated: The compound is listed as a bioactive component of Moschus [1], but its individual pharmacological profile and its comparative potency against molecules like muscone or testosterone have not been detailed.
  • Lack of Comparative Data: The available studies do not contain structured tables comparing the binding affinities, regulatory effects (up/down-regulation), or efficacy metrics of this compound against other alternatives.

To proceed, your best approach would be to emulate the established methodology used for other compounds. You can initiate your own investigation by:

  • Using the TCMSP or BATMAN-TCM databases to obtain the canonical SMILES string for this compound.
  • Employing target prediction tools like SwissTargetPrediction to identify its potential protein targets.
  • Following the subsequent steps of network construction and analysis as outlined in the workflow above.

References

Muscopyridine binding energy calculations

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Binding Energy Calculation

The table below summarizes the core computational techniques used to predict binding modes and affinities, relevant to evaluating a compound like muscopyridine.

Method Key Principle Key Steps / Workflow Applicability & Considerations

| Molecular Docking [1] | Predicts bound conformation (pose) and scores affinity by fitting ligands into protein binding site. | 1. Prepare protein & ligand files. 2. Define search space (binding site). 3. Conformational sampling & scoring. 4. Pose ranking & selection. | Fast screening; accuracy limited by scoring function & handling of protein flexibility [1]. | | Free Energy Perturbation (FEP) [1] | Computes absolute binding free energy by alchemically transforming ligand into nothing in solution & binding site. | 1. Obtain initial pose (e.g., from docking). 2. Solvate system in explicit water. 3. Apply restraint potentials. 4. Run FEP/MD simulations. 5. Analyze free energy. | High accuracy; computationally expensive; suitable for lead optimization [1]. | | Funnel Metadynamics [2] | Enhances sampling along predefined collective variables to calculate binding free energy & explore unbinding paths. | 1. Prepare system & define collective variables. 2. Set up funnel-shaped restraint. 3. Run metadynamics simulation. 4. Reconstruct free energy landscape. | Provides binding mode & free energy; reveals alternative binding poses & water roles [2]. |

Experimental Protocols from Research

These protocols from recent studies illustrate how computational methods are applied to natural products and complex formulations, providing a template for studying this compound.

  • Protocol 1: Integrated Docking, MD, and FEP for MDM2/MDMX Antagonists [1] This protocol uses a multi-stage approach to improve accuracy:

    • Docking & Pose Filtering: Use a program like AutoDock Vina to generate hundreds of candidate ligand poses. These poses are then clustered to select representative models for further analysis [1].
    • Equilibration MD: Subject the filtered ligand-protein complexes to molecular dynamics simulations in an explicit solvent (e.g., TIP3P water model with 150 mM KCl) to relax the structure and incorporate protein flexibility [1].
    • FEP/MD Calculations: Perform free energy perturbation calculations on the equilibrated models. This step uses orientational and translational restraints to calculate the absolute binding free energy, providing a more reliable affinity estimate than docking scores alone [1].
  • Protocol 2: Network Pharmacology & Docking for Traditional Medicine [3] [4] This approach is useful for identifying potential targets and binding strength when a compound's mechanism is not fully known:

    • Target Prediction: Input the compound's structure (e.g., its Canonical SMILES from PubChem) into online platforms like Swiss Target Prediction to generate a list of potential protein targets [4].
    • Molecular Docking: Use software like AutoDock Vina to dock the compound with the predicted targets. The 3D structures of the targets are obtained from the PDB database. Preparatory steps include removing water molecules and original ligands, and adding hydrogen atoms [3] [4].
    • Affinity Assessment: The output is a binding energy (in kcal/mol). A value < 0.0 kcal/mol indicates favorable binding, with lower (more negative) values suggesting stronger and more stable binding [4].

Visualizing the Computational Workflow

The diagram below maps the logical relationship between the key stages of a comprehensive binding energy calculation study, from setup to result interpretation.

Start Start: Define System Sub1 Structure Preparation Start->Sub1 Step1a Obtain 3D structures: - Protein (PDB) - Ligand (e.g., PubChem) Sub1->Step1a Step1b Prepare files: - Add hydrogens - Assign charges - Solvate system Step1a->Step1b Sub2 Pose Prediction & Screening Step1b->Sub2 Step2a Molecular Docking (e.g., AutoDock Vina) Sub2->Step2a Step2b Pose Clustering & Selection of Candidates Step2a->Step2b Sub3 Binding Affinity Refinement Step2b->Sub3 Step3a Equilibration MD (Explicit Solvent) Sub3->Step3a Step3b Advanced Free Energy Calculation (FEP/MD, Funnel MetaD) Step3a->Step3b Result Output: Binding Mode & Binding Free Energy (ΔG) Step3b->Result

How to Proceed with this compound Evaluation

Based on the available information, here is a practical path forward for your research on this compound:

  • Identify Biological Targets: this compound is a steroid isolated from natural musk [5]. Research its documented or hypothesized pharmacological activities to shortlist potential protein targets (e.g., neuroprotective or anti-inflammatory pathways).
  • Acquire Structures: Obtain the 3D crystal structure of your target protein from the Protein Data Bank (PDB). Download the 3D chemical structure of this compound from a database like PubChem.
  • Perform Molecular Docking: Use the AutoDock Vina protocol [3] [4] for initial, rapid screening of this compound against your selected targets. This will give you predicted binding poses and a preliminary docking score.
  • Refine with Advanced Calculations: For the most promising target(s) from docking, use the more rigorous FEP/MD [1] or Funnel Metadynamics [2] protocols to obtain a more accurate and reliable binding free energy value.

References

efficacy comparison Muscopyridine other musk compounds

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Composition Comparison

The table below summarizes key differences in the chemical composition of Natural Musk (NM) and Artificial Musk (AM), which contribute to their distinct profiles [1].

Component Category Natural Musk (NM) Artificial Musk (AM) Analytical Technique
Volatile Compounds 15 identified [1] 8 identified [1] GC-MS [1]
Alcohol-soluble Compounds 25 identified [1] 22 identified [1] LC-MS [1]
Total Amino Acids 156.4 mg/g [1] 787.1 mg/g [1] Amino Acid Autoanalyzer [1]
Characteristic Inorganic Elements K, Al, Ni, As, Hg [1] Na, Fe, Al, Co, Cu, Ag, Ba, Pb [1] ICP-MS [1]
Key Anti-inflammatory Component Muscone [2] Synthetic muscone and substitutes [2] GC, HPLC-RI [2]

Detailed Experimental Data and Protocols

Here are the methodologies used to generate the comparative data, which can serve as a reference for your own experimental design.

Analysis of Volatile and Alcohol-Soluble Compounds
  • Sample Preparation: Musk powder (0.50 g) was accurately weighed, added to 10 mL of anhydrous ethanol, ultrasonicated for 30 minutes, and filtered through a 0.22 μm membrane [1].
  • GC-MS Conditions:
    • Instrument: Shimadzu TQ8040 [1].
    • Column: Agilent DB-17MS capillary column [1].
    • Temperature Program: Started at 50°C and ramped to 280°C in stages [1].
    • Detection: Electron Impact (EI) ion source, mass scan range m/z 50-600 [1].
  • LC-MS Conditions (for alcohol-soluble compounds):
    • Instrument: Thermo Scientific Orbitrap Exploris 120 [1].
    • Column: ZORBAX Eclipse Plus C18 [1].
    • Elution: Gradient with 0.1% formic acid in water and acetonitrile [1].
Evaluation of Anti-inflammatory Activity
  • Test Model: In vitro anti-inflammatory assay [1].
  • Key Metric: The starting effective concentration for anti-inflammatory action was found to be 0.025 mg/mL for NM and 0.05 mg/mL for AM, suggesting NM has a higher potency [1].
  • Significance: This data indicates that NM and AM may not be directly interchangeable in clinical applications due to differing potency [1].
Analysis of Inorganic Elements
  • Technique: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) [1].
  • Application: This method effectively distinguished between NM and AM by identifying their unique "elemental fingerprints" [1].

Signaling Pathways and Pharmacological Effects

While a specific pathway for muscopyridine was not detailed, the main active component of musk, muscone, is known to contribute significantly to its pharmacological effects. The diagram below outlines the key signaling pathways associated with musk's neuroprotective and anti-inflammatory activities, which are relevant for understanding the context of its components' efficacy [3] [2].

musk_pathways cluster_neuro Neuroprotective & Anti-stroke Effects cluster_anti_inflam Anti-inflammatory Activity cluster_targets Identified Key Targets (Stroke) Musk Musk NeuroProtection Neuroprotection & Reduced Cerebral Infarction Musk->NeuroProtection Muscone AntiInflammation Inhibition of Inflammation Musk->AntiInflammation Muscone & Peptides Targets SRC, EGFR, ESR1 PTGS2, DRD2 Musk->Targets Volatile Compounds (e.g., Muscone, Phenol) BDNF_VEGF Increased Expression of Neurotrophic & Angiogenic Factors (BDNF, VEGF) NeuroProtection->BDNF_VEGF Promotes Cytokines Reduction of Pro-inflammatory Cytokines AntiInflammation->Cytokines Modulates

Key Takeaways for Researchers

  • Focus on Muscone: Current research and quality control of musk heavily focus on muscone as the primary active and marker compound [2]. Your guide should highlight that this compound is one of many constituents in a complex mixture.
  • NM vs. AM are Not Identical: The distinct chemical compositions and differing anti-inflammatory potency suggest that natural and artificial musk are not simply interchangeable [1]. This is a critical point for drug development professionals.
  • Multi-Component Action: The efficacy of musk, particularly in complex conditions like stroke, likely arises from the combined action of multiple compounds (muscone, phenols, organic acids) rather than a single molecule [3].

References

Muscopyridine target identification and verification

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Muscopyridine

The table below summarizes the key characteristics of this compound found in the search results:

Aspect Details
General Description One of the odoriferous constituents of natural musk [1].
Chemical Synthesis Described as a "valuable perfumery compound" [2]; synthesis methods are a focus of existing studies [3] [2].
Identified Targets No specific molecular targets (e.g., proteins, enzymes) were identified for this compound in the search results.

Research Context and Suggested Alternatives

While data on this compound is scarce, the search results reveal a strong research focus on the biological targets of other musk components and complex mixtures. This suggests potential alternative approaches for your research.

  • Focus on Other Musk Compounds: The macrocyclic ketone muscone is well-recognized as a primary active ingredient of musk, with modern pharmacological studies demonstrating its anti-inflammatory, neuroprotective, and other effects [1]. Another compound, musk ketone, has been shown to induce neural stem cell proliferation and differentiation in cerebral ischemia via activation of the PI3K/Akt signaling pathway [4].
  • Study Complex Formulations: Musk is often used in multi-herb formulations. Several studies used network pharmacology to predict the targets of these formulas (e.g., for ischemic stroke or cancer), identifying key targets like SRC, MAPK3, PIK3CA, and PIK3R1 [5] [6] [7]. The following diagram outlines this general workflow for identifying potential targets for natural products like musk within complex formulas:

G start Start: Natural Product or Formula comp Identify Active Compounds start->comp target_pred Predict Potential Targets (e.g., SwissTargetPrediction) comp->target_pred network Construct PPI & Compound-Target Networks (e.g., with STRING, Cytoscape) target_pred->network disease_target Collect Known Disease Targets (e.g., from GeneCards, DisGeNET) disease_target->network analysis Topological & Enrichment Analysis (GO, KEGG) network->analysis docking Molecular Docking Validation (e.g., with AutoDock Vina) analysis->docking end Identify Key Targets & Pathways docking->end

How to Proceed with Target Identification

Given the lack of direct data, here are some practical steps you could take to investigate this compound's targets:

  • Consult Specialized Databases: Search platforms like SwissTargetPrediction, ChEMBL, or BindingDB to check for any newly published binding data or predicted targets.
  • Design Original Experiments: Consider employing techniques like affinity chromatography, cellular thermal shift assays (CETSA), or phage display to experimentally identify and validate proteins that interact with this compound.
  • Review Broader Literature: The synthesis studies [3] [2] indicate that this compound is available for research. A comprehensive review of chemical or perfumery literature might provide clues about its biological activity.

References

structure-activity relationship of musk compounds including Muscopyridine

Author: Smolecule Technical Support Team. Date: February 2026

Bioactive Compounds in Moschus (Musk)

A 2025 study used network pharmacology and multi-omics analyses to systematically identify bioactive compounds in Moschus and their potential targets for treating viral respiratory tract infections [1].

The table below lists 12 key bioactive compounds identified in this study, with Muscopyridine listed among them [1].

Compound ID Compound Name CID Number (PubChem)
sx1 cyclopentadec-4-en-1-one 6365389
sx2 muscone 10947
sx3 4-Cholesten-3-one 91477
sx4 etiocholanedione 440114
sx5 testosterone 6013
sx6 Androst-4-ene-3,17-dione 6128
sx7 Androsta-4, 6-diene-3,17-dione 12452
sx8 cyclotetradecanone 77153
sx9 Estradiol 5757
sx10 Morin 5281670
sx11 This compound 193306
sx12 N-Nornuciferine 12313579

The study concluded that testosterone (sx5) exhibited the strongest and most consistent binding across key antiviral targets, suggesting its potential as a pivotal bioactive compound [1]. The antiviral effects were potentially mediated by the downregulation of key genes like MCL1, MAPK3, and CDK2, which are involved in viral replication and host immune responses [1].

Experimental Protocols for Activity Analysis

The following methodologies from the search results can be used to analyze the structure-activity relationship of these compounds.

  • Network Pharmacology and Target Prediction: After identifying bioactive compounds, target prediction is conducted. In the Moschus study, this process led to the identification of 196 target genes. These targets are then cross-referenced with disease-related targets (e.g., 2,875 targets for viral respiratory tract infections) to find common therapeutic targets. A Protein-Protein Interaction (PPI) network is built to identify hub genes, and topological parameters are calculated to determine their importance [1].
  • Molecular Docking: This technique is used to simulate how a small molecule (like a musk compound) binds to a protein target. The binding affinity (how strongly it binds) and the specific interactions with amino acid residues in the protein's binding pocket are key outputs. For example, a study on Selective Androgen Receptor Modulators (SARMs) analyzed binding affinities and interactions with residues like Asn705 and Glu711 [2]. This method is directly applicable for evaluating musk compounds against their identified targets.
  • Molecular Dynamics Simulations: After docking, Molecular Dynamics simulations can be employed to study the stability of the ligand-receptor complex over time. This assesses the conformational stability and dynamic interactions, providing a more realistic view of the binding event [2].

The workflow below illustrates how these methods can be integrated to study the activity of musk compounds:

G Start Identify Bioactive Compounds A Target Prediction Start->A C Network Construction & Analysis A->C B Disease Target Retrieval B->C D Identify Core Therapeutic Targets C->D E Molecular Docking D->E F Molecular Dynamics Simulations E->F End Validate Key Compounds & Mechanisms F->End

References

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Last modified: 02-18-2024

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